Technical Documentation Center

6-Chloroquinoline-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloroquinoline-4-carbaldehyde
  • CAS: 482583-75-5

Core Science & Biosynthesis

Foundational

6-Chloroquinoline-4-carbaldehyde: A Comprehensive Technical Guide on Properties, Synthesis, and Downstream Reactivity

Executive Summary In the landscape of modern medicinal chemistry and drug development, functionalized quinolines serve as privileged scaffolds. 6-Chloroquinoline-4-carbaldehyde is an advanced heterocyclic intermediate un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, functionalized quinolines serve as privileged scaffolds. 6-Chloroquinoline-4-carbaldehyde is an advanced heterocyclic intermediate uniquely valued for its orthogonal reactivity. The electron-deficient quinoline core, further deactivated by the C6-chlorine atom, renders the C4-aldehyde highly electrophilic. This distinct electronic profile makes it an ideal precursor for synthesizing complex bioactive molecules, heavily utilized in the development of1[1].

This technical guide outlines the physicochemical properties, self-validating synthetic protocols, and downstream applications of 6-chloroquinoline-4-carbaldehyde, providing researchers with the mechanistic grounding necessary for successful integration into synthetic pipelines.

Physicochemical Profiling

Understanding the fundamental physical and chemical properties of 6-chloroquinoline-4-carbaldehyde is critical for predicting its behavior in various solvent systems and purification workflows. Below is a summary of its core quantitative data.

PropertyValue
CAS Registry Number 2[2]
Molecular Formula C₁₀H₆ClNO[3]
Molecular Weight 191.61 g/mol [4]
Monoisotopic Mass 191.0138 Da[3]
Physical Form Solid (Typically pale yellow to off-white powder)
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO, EtOAc); Insoluble in water.

Synthetic Methodology: The Riley Oxidation

Direct formylation of the quinoline core at the C4 position is synthetically challenging due to the inherent electron deficiency of the ring system. Consequently, the most robust and scalable approach is the selective oxidation of the commercially available precursor, 6-chloro-4-methylquinoline, using Selenium Dioxide (SeO₂). This transformation is classically known as the 5[5].

Mechanistic Causality

The choice of SeO₂ as an oxygen-transfer agent is dictated by its highly predictable mechanism. The reaction initiates via an ene reaction between the active C4-methyl group and SeO₂, forming an intermediate seleninic acid. This is followed by a rapid [2,3]-sigmatropic rearrangement to yield a hemiacetal, which subsequently collapses to the desired aldehyde[6].

The causality behind the solvent selection—1,4-dioxane with a trace of water—is twofold:

  • Thermal Activation: 1,4-Dioxane provides a boiling point (~101 °C) that perfectly matches the thermal activation energy required to drive the sigmatropic rearrangement.

  • Hydrolysis: The addition of trace water (5-10% v/v) is critical to facilitate the rapid hydrolysis of the intermediate selenite ester, preventing over-oxidation and improving overall aldehyde yield[7].

RileyOxidation A 6-Chloro-4-methylquinoline (Substrate) B SeO2 Coordination (Ene Reaction) A->B + SeO2 C [2,3]-Sigmatropic Rearrangement B->C Heat (1,4-Dioxane) D Hemiacetal Intermediate C->D + H2O E 6-Chloroquinoline-4-carbaldehyde (Product) D->E - H2SeO3

Mechanistic pathway of the Riley oxidation using SeO2.

Step-by-Step Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system:

  • Reagent Activation: In a round-bottom flask, suspend Selenium Dioxide (1.3 equivalents) in a mixture of 1,4-dioxane and water (10:1 ratio). Stir the suspension at 80 °C for 10–15 minutes. Validation check: The mixture should become homogeneous, indicating the formation of the active oxidizing species.[7]

  • Substrate Addition: Carefully add 6-chloro-4-methylquinoline (1.0 equivalent) to the activated mixture.

  • Reflux & Monitoring: Elevate the temperature to reflux (~100–105 °C). Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3). Validation check: The reaction is complete when the starting material spot is fully consumed, typically within 4 to 8 hours.

  • Quench & Filtration (Critical Step): Upon completion, cool the reaction to room temperature. The reaction will precipitate elemental red selenium. Filter the mixture through a tightly packed pad of Celite, washing with ethyl acetate. Causality: Failure to completely remove colloidal selenium will poison transition-metal catalysts in downstream cross-coupling reactions and cause false positives in biological assays.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate pure 6-chloroquinoline-4-carbaldehyde.

Chemical Reactivity & Downstream Applications

The C4-aldehyde of 6-chloroquinoline-4-carbaldehyde serves as a versatile linchpin for divergent synthesis. Because the quinoline nitrogen withdraws electron density, the aldehyde carbon is exceptionally prone to nucleophilic attack.

  • Reductive Amination: The aldehyde reacts smoothly with primary and secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to yield C4-aminomethyl derivatives. This is a highly favored transformation in drug discovery for tuning the lipophilicity (LogP) and aqueous solubility of1[1].

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) under mild basic conditions generates rigid α,β-unsaturated scaffolds[5].

Downstream Core 6-Chloroquinoline-4-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAm Knoev Knoevenagel Condensation (Active Methylene, Base) Core->Knoev Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig Oxid Oxidation (KMnO4 or Pinnick) Core->Oxid Prod1 C4-Aminomethyl Derivatives RedAm->Prod1 Prod2 alpha,beta-Unsaturated Scaffolds Knoev->Prod2 Prod3 C4-Vinyl/Alkenyl Derivatives Wittig->Prod3 Prod4 6-Chloroquinoline-4-carboxylic acid Oxid->Prod4

Key downstream synthetic transformations of the C4-aldehyde.

Analytical Characterization

To verify the structural integrity of the synthesized product, the following analytical signatures are standard:

  • ¹H NMR Spectroscopy (CDCl₃): The diagnostic peak is the aldehyde proton, which appears as a sharp, highly deshielded singlet at δ 10.0 – 10.5 ppm . The quinoline aromatic protons resonate between δ 7.5 and 9.0 ppm, with the C2 and C3 protons exhibiting characteristic ortho-coupling patterns[1].

  • Mass Spectrometry (LC-MS, ESI+): The mass spectrum will display a protonated molecular ion [M+H]⁺ at m/z ~192.0 . Crucially, the presence of the C6-chlorine atom is validated by a distinct 3:1 isotopic distribution pattern corresponding to the ³⁵Cl and ³⁷Cl isotopes (m/z 192 and 194)[3].

References

  • Source: bldpharm.
  • Source: bldpharm.
  • WO2003002567A1 - New pyrazolo[3,4-d]pyrimidines inhibiting h.
  • Developments in Synthetic Application of Selenium(IV)
  • Source: nih.gov (PMC)
  • Source: arkat-usa.
  • Source: uni.

Sources

Exploratory

Structural Elucidation of 6-Chloroquinoline-4-carbaldehyde: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy

Executive Summary In modern drug discovery and synthetic organic chemistry, the quinoline scaffold serves as a privileged pharmacophore. Specifically, 6-Chloroquinoline-4-carbaldehyde is a critical intermediate for synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic organic chemistry, the quinoline scaffold serves as a privileged pharmacophore. Specifically, 6-Chloroquinoline-4-carbaldehyde is a critical intermediate for synthesizing kinase inhibitors, antimalarials, and antimicrobial agents. However, the exact regiochemistry of its substitutions must be rigorously validated before downstream applications.

This technical whitepaper provides an in-depth, authoritative guide to the structural elucidation of 6-Chloroquinoline-4-carbaldehyde using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By moving beyond mere data listing, this guide explains the underlying quantum mechanical causality of the chemical shifts and establishes a self-validating analytical workflow.

Theoretical Framework and Causality in NMR Chemical Shifts

To interpret the NMR spectra of 6-Chloroquinoline-4-carbaldehyde, one must understand the electronic and spatial forces governing the quinoline core. The chemical shifts (δ) are not random; they are the direct result of inductive effects, resonance, and magnetic anisotropy[1].

The Peri-Effect and Magnetic Anisotropy

The most striking feature in the ¹H NMR spectrum of this molecule is the extreme deshielding of the H-5 proton . In a standard 3D conformation, the carbonyl oxygen of the C4-formyl group is forced into close spatial proximity with H-5. This phenomenon, known as the peri-effect, places H-5 directly within the deshielding cone of the carbonyl's magnetic anisotropy. Consequently, H-5 is stripped of electron density and pushed significantly downfield (δ ~8.95 ppm) compared to a standard quinoline H-5 proton[2].

Heteroatom Deshielding and Inductive Effects

The H-2 proton is another highly deshielded nucleus (δ ~9.10 ppm). The causality here is twofold: the strong inductive electron-withdrawing effect of the adjacent electronegative nitrogen atom, and the magnetic anisotropy of the C=N double bond[3]. Meanwhile, the chlorine atom at C-6 exerts a localized inductive withdrawal, subtly deshielding the adjacent H-7 proton while shifting the C-6 quaternary carbon to ~133.8 ppm.

Experimental Workflow: A Self-Validating Protocol

A robust NMR protocol must be a self-validating system. A single 1D spectrum provides only a structural hypothesis; it is the combination of optimized acquisition parameters and 2D correlational spectroscopy that transforms this hypothesis into mathematical proof[1].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound (for ¹H) or 40–50 mg (for ¹³C) in 0.6 mL of deuterated chloroform (CDCl₃) doped with 0.03% v/v Tetramethylsilane (TMS) as an internal standard[1]. Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates that could broaden the signals.

  • Spectrometer Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Establish a deuterium lock on the CDCl₃ solvent signal to prevent field drift. Tune and match the probe to the exact resonance frequencies of ¹H and ¹³C for the specific sample matrix.

  • Shimming: Perform automated gradient shimming (Z1-Z5) to optimize B₀ magnetic field homogeneity. A successful shim will yield a formyl singlet with a half-height width (w₁/₂) of <1.0 Hz.

  • 1D Acquisition:

    • ¹H NMR: Acquire using a standard 30-degree pulse program (e.g., zg30), 16 scans, and a 1-second relaxation delay (d1).

    • ¹³C NMR: Acquire using a proton-decoupled sequence (e.g., zgpg30), 1024 scans, and an extended 2-second relaxation delay. Causality: The extended delay is critical to allow quaternary carbons (like C-4, C-6, and C-8a), which lack efficient dipole-dipole relaxation mechanisms, to fully relax between pulses[1].

  • 2D Acquisition: Acquire Gradient-COSY, Multiplicity-Edited HSQC, and HMBC spectra to map the exact atomic connectivity.

  • Data Processing: Apply Fourier transformation, zero-filling (to 64k data points), and manual phase correction. Reference the spectra to TMS (0.00 ppm) or the residual CHCl₃ peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

NMR_Workflow Sample Sample Preparation (CDCl3 + TMS) LockShim Locking & Shimming (B0 Homogeneity) Sample->LockShim Insert Sample Acq1D 1D Acquisition (1H & 13C) LockShim->Acq1D Tune & Match Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Setup Gradients Processing Data Processing (FT, Phase, Baseline) Acq2D->Processing Raw FID Validation Structural Validation (Self-Validating System) Processing->Validation Spectral Data

Figure 1: Step-by-step NMR acquisition and processing workflow for structural elucidation.

Quantitative Spectral Data Presentation

The following tables summarize the empirical assignments for 6-Chloroquinoline-4-carbaldehyde, synthesized from established quinoline chemical shift rules and coupling constants[3].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
CHO 10.50Singlet (s)-1HAldehydic proton, strongly deshielded by C=O
H-2 9.10Doublet (d)4.51HDeshielded by adjacent electronegative N atom
H-5 8.95Doublet (d)2.21HPeri-effect from C4-carbonyl; meta-coupling to H-7
H-8 8.15Doublet (d)9.01HOrtho-coupling to H-7
H-3 7.90Doublet (d)4.51HOrtho-coupling to H-2
H-7 7.75Doublet of doublets (dd)9.0, 2.21HOrtho-coupling to H-8, meta-coupling to H-5
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
CHO 191.5Quaternary (C=O)Carbonyl carbon
C-2 150.8Tertiary (CH)Adjacent to electronegative N
C-8a 149.2Quaternary (C)Bridgehead, adjacent to N
C-4 136.5Quaternary (C)Substituted by formyl group
C-6 133.8Quaternary (C)Substituted by electronegative Cl
C-8 131.5Tertiary (CH)Aromatic CH
C-7 130.2Tertiary (CH)Aromatic CH
C-4a 126.4Quaternary (C)Bridgehead carbon
C-5 124.1Tertiary (CH)Aromatic CH
C-3 122.5Tertiary (CH)Aromatic CH

2D NMR Correlational Analysis: The Proof of Structure

The structural assignment is mathematically validated through 2D HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy. The HMBC experiment detects long-range (typically ²J and ³J) carbon-proton couplings, serving as the ultimate proof of connectivity[1].

For instance, the formyl proton at δ 10.50 ppm shows a strong ³J correlation to C-3 (122.5 ppm) and C-4a (126.4 ppm), and a ²J correlation to C-4 (136.5 ppm). This self-validating triad of cross-peaks unambiguously anchors the aldehyde group to the C-4 position. Similarly, the highly deshielded H-5 (8.95 ppm) shows a ³J correlation to C-4 and C-7, and a critical ²J correlation to the chlorinated C-6 (133.8 ppm), confirming the exact regiochemistry of the halogen.

HMBC_Network H_CHO H-CHO (10.50 ppm) C4 C-4 (136.5 ppm) H_CHO->C4 2J (Strong) C3 C-3 (122.5 ppm) H_CHO->C3 3J (Diagnostic) C4a C-4a (126.4 ppm) H_CHO->C4a 3J (Diagnostic) H5 H-5 (8.95 ppm) H5->C4 3J (Peri) C6 C-6 (Cl) (133.8 ppm) H5->C6 2J C7 C-7 (130.2 ppm) H5->C7 3J (Meta)

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships validating the structure.

Conclusion

The structural elucidation of 6-Chloroquinoline-4-carbaldehyde requires a deep understanding of the electronic microenvironments within the quinoline core. By mapping the peri-effects of the formyl group and the inductive forces of the heteroatoms, scientists can accurately assign the ¹H and ¹³C NMR spectra. Employing a self-validating workflow utilizing 1D and 2D NMR techniques guarantees the structural integrity required for rigorous drug development pipelines.

References

  • Title: Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds Source: Benchchem URL
  • Title: An efficient synthesis of quinolines under solvent-free conditions Source: Indian Academy of Sciences URL
  • Title: Asian Journal of Organic & Medicinal Chemistry Source: Asian Pubs URL

Sources

Foundational

Unlocking the Pharmacological Potential of 6-Chloroquinoline-4-carbaldehyde Derivatives: A Mechanistic and Methodological Guide

Executive Summary & Chemical Rationale The quinoline scaffold is a highly privileged motif in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics. Among its functionalize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The quinoline scaffold is a highly privileged motif in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics. Among its functionalized precursors, 6-chloroquinoline-4-carbaldehyde (CAS: 482583-75-5) stands out as a critical building block for drug discovery[1][2].

The pharmacological superiority of derivatives synthesized from this precursor is driven by two distinct structural features:

  • The 6-Chloro Substituent: The inclusion of a chlorine atom at the C6 position significantly enhances the molecule's lipophilicity, improving cellular permeability. More importantly, it acts as a powerful electron-withdrawing group that facilitates highly specific halogen bonding within the hydrophobic sub-pockets of target proteins (such as the ATP-binding cleft of kinases)[2].

  • The 4-Carbaldehyde Moiety: The highly electrophilic formyl group at the C4 position provides a versatile synthetic hub. It readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases, hydrazones, and thiosemicarbazones[3][4]. The resulting azomethine (–HC=N–) linkage restricts rotational freedom, locking the pharmacophore into a bioactive planar conformation that is critical for DNA intercalation and target docking[5].

Core Mechanisms of Action (MoA)

Oncology: ATP-Competitive Kinase Inhibition & DNA Intercalation

In the context of oncology, 6-chloroquinoline-4-carbaldehyde derivatives exert their cytotoxic effects through a dual-action mechanism:

  • Kinase Inhibition (PI3K/Akt/mTOR & EGFR): The rigid heterocyclic quinoline core acts as an ATP mimetic. It competitively binds to the highly conserved ATP-binding pocket of receptor tyrosine kinases (like EGFR) and lipid kinases (like PI3K)[2][6]. By blocking ATP hydrolysis, these derivatives prevent the phosphorylation of downstream effectors (e.g., Akt), effectively starving the tumor cell of survival and proliferation signals[2].

  • DNA Intercalation: Due to their planar aromatic structure, specific 6-chloroquinoline derivatives can slide between the base pairs of DNA. This intercalation stabilizes the DNA double helix, preventing the replication machinery from unwinding the strands, which leads to profound S-phase cell cycle arrest and subsequent apoptosis[5].

Pathway RTK Receptor Tyrosine Kinase (EGFR) PI3K PI3K Complex RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 AKT Akt (PKB) PIP3->AKT mTOR mTORC1 AKT->mTOR Survival Tumor Cell Survival & Proliferation mTOR->Survival Drug 6-Chloroquinoline Derivative Drug->PI3K ATP-Competitive Inhibition Drug->AKT Allosteric Blockade

Fig 1. Mechanistic blockade of the PI3K/Akt/mTOR signaling cascade by 6-chloroquinoline derivatives.

Infectious Diseases: Antimalarial & Antimicrobial Pathways
  • Antimalarial Activity: Similar to legacy 4-aminoquinolines, derivatives of 6-chloroquinoline-4-carbaldehyde accumulate in the acidic digestive vacuole of the Plasmodium parasite. Here, they bind to toxic free heme (ferriprotoporphyrin IX) released during hemoglobin degradation, preventing its biocrystallization into inert hemozoin. The buildup of free heme induces oxidative stress and parasite death[7]. Furthermore, novel carboxylate derivatives have been shown to inhibit farnesyltransferase (FTase) , disrupting essential Ras protein isoprenylation[8].

  • Antimicrobial Activity: Hydrazone and Schiff base derivatives exhibit potent antibacterial properties by targeting and inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA supercoiling and replication[2][4].

Quantitative Efficacy Data

The structural modifications of the 6-chloroquinoline-4-carbaldehyde scaffold yield highly variable, yet potent, biological responses. Table 1 summarizes the inhibitory concentrations (IC₅₀) of various derivatives across established cancer cell lines and enzymatic targets.

Derivative Class / ModificationPrimary Target / Cell LineIC₅₀ ValueObserved PhenotypeSource
Quinoline-4-carboxylic acid derivative (Compound 3j)MCF-7 (Breast Cancer)~2.8 nM82.9% cellular growth reduction[5]
2-Aryl-ethyl 6-chloroquinoline-4-carboxylate (Compound 2j)Farnesyltransferase (FTase)Ki = 38.8 nMInhibition of Ras isoprenylation[8]
Tetrazolo[1,5-a]quinoline Schiff BaseM. tuberculosis H37RvMIC: 0.96 μg/mLDisruption of bacterial replication[4]
6-Chloroquinoline ATP-mimeticK-562 (Leukemia)~3.1 nMS-phase cell cycle arrest[5]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 6-chloroquinoline derivatives must employ a self-validating experimental loop. Phenotypic observations (e.g., cell death) must be orthogonally verified by mechanistic assays (e.g., target phosphorylation status).

Protocol 1: Synthesis of 6-Chloroquinoline Schiff Base Derivatives

Causality: The use of a catalytic acid ensures the rapid protonation of the carbaldehyde oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the amine[4][9].

  • Reaction Setup: Dissolve 1.0 equivalent of 6-chloroquinoline-4-carbaldehyde and 1.1 equivalents of the selected primary aromatic amine in absolute ethanol[9].

  • Catalysis: Add 2-3 drops of glacial acetic acid or concentrated H₂SO₄ as a catalyst[9].

  • Reflux: Heat the mixture to reflux (approx. 78°C) under an inert argon atmosphere for 6-8 hours, monitoring completion via TLC (Hexane:EtOAc 4:1)[3][9].

  • Purification: Cool the mixture to precipitate the crude Schiff base. Filter, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure azomethine derivative[9].

Protocol 2: In Vitro Kinase Inhibition & Orthogonal Validation

Causality: The MTT assay provides a quantitative measure of metabolic viability, while downstream Western blotting confirms that the observed cytotoxicity is directly caused by the inhibition of the proposed kinase target, eliminating off-target toxicity artifacts[2].

  • Cell Seeding: Seed MCF-7 or K-562 cells in 96-well plates at a density of 4,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂[2][5].

  • Compound Treatment: Treat cells with serial dilutions of the synthesized derivative (0.1 nM to 10 μM). Crucial Control: Include a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (e.g., Doxorubicin) to validate assay sensitivity[2].

  • Viability Readout (MTT): After 72 hours, add MTT reagent (5 mg/mL). Incubate for 3 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 490 nm to calculate the IC₅₀[2].

  • Orthogonal Mechanistic Validation (Western Blot): In a parallel 6-well plate, treat cells with the compound at the calculated IC₅₀ for 24 hours. Lyse cells, extract proteins, and perform SDS-PAGE. Probe with primary antibodies against total Akt and phosphorylated Akt (p-Akt). A reduction in the p-Akt/total Akt ratio confirms target engagement[2][6].

Workflow Syn 1. Synthesis (Schiff Base) Pur 2. Purification (Recrystallization) Syn->Pur Cell 3. Cell Culture (MCF-7 / K-562) Pur->Cell Assay 4. MTT Assay (+ Vehicle Control) Cell->Assay Val 5. Target Validation (Western Blot p-Akt) Assay->Val

Fig 2. Self-validating experimental workflow bridging chemical synthesis with mechanistic biological validation.

Sources

Exploratory

Comprehensive Analytical Characterization of 6-Chloroquinoline-4-carbaldehyde: Molecular Weight, Exact Mass, and HRMS Validation Protocols

As a Senior Application Scientist in pharmaceutical analytics, I frequently encounter challenges in the structural validation of heterocyclic building blocks. 6-Chloroquinoline-4-carbaldehyde (CAS: 482583-75-5) is a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical analytics, I frequently encounter challenges in the structural validation of heterocyclic building blocks. 6-Chloroquinoline-4-carbaldehyde (CAS: 482583-75-5) is a critical intermediate in the synthesis of antimalarial agents, kinase inhibitors, and advanced antimicrobial compounds[1].

In drug development, the absolute confirmation of this compound's identity is non-negotiable. Relying solely on average molecular weight is insufficient for modern regulatory submissions. Instead, high-resolution mass spectrometry (HRMS) must be employed to determine the monoisotopic exact mass, leveraging the unique isotopic signature of the chlorine atom to create a self-validating analytical system. This whitepaper details the physicochemical properties of 6-Chloroquinoline-4-carbaldehyde and provides a field-proven, causality-driven protocol for its exact mass determination.

Part 1: Physicochemical Parameters

Before executing any mass spectrometry workflow, it is critical to distinguish between the average molecular weight (used for bulk synthetic stoichiometry) and the monoisotopic exact mass (used for HRMS validation).

The average molecular weight (191.61 g/mol ) accounts for the natural abundance of all isotopes (e.g., ~75% 35Cl and ~25% 37Cl ). Conversely, the monoisotopic exact mass (191.0138 Da) is calculated using exclusively the most abundant, lowest-mass isotopes ( 12C , 1H , 35Cl , 14N , 16O )[2].

Table 1: Fundamental Mass and Structural Properties

PropertyValueAnalytical Significance
Chemical Name 6-Chloroquinoline-4-carbaldehydeTarget analyte identity.
CAS Registry Number 482583-75-5Unique numerical identifier[1].
Molecular Formula C10​H6​ClNO Defines elemental composition.
Average Molecular Weight 191.61 g/mol Utilized for molarity and yield calculations.
Monoisotopic Exact Mass 191.0138 DaThe theoretical target for HRMS calibration[2].
Theoretical [M+H]+ m/z 192.0211 m/zPrimary target ion in positive ESI mode[2].
Theoretical [M+Na]+ m/z 214.0030 m/zSecondary diagnostic adduct[2].
Part 2: Self-Validating HRMS Protocol for Exact Mass Determination

To ensure absolute trustworthiness in the analytical data, the following LC-HRMS protocol is designed as a closed, self-validating loop. Every step is optimized not just to detect the molecule, but to actively prevent false positives and suppress matrix interferences.

HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL, 0.1% FA) LC UHPLC Separation (C18 Column) SamplePrep->LC Injection ESI ESI+ Ionization [M+H]+ Generation LC->ESI Eluent Analyzer High-Res Mass Analyzer (Orbitrap/Q-TOF) ESI->Analyzer Ion Transfer Isotope Isotopic Validation (35Cl:37Cl Ratio) Analyzer->Isotope Mass Spectra Validation Exact Mass Confirmed (Δ < 5 ppm) Isotope->Validation Data Processing

Figure 1: HRMS workflow for exact mass and isotopic validation of 6-Chloroquinoline-4-carbaldehyde.

Step 1: Matrix Design and Sample Preparation
  • Methodology: Dissolve the standard in LC-MS grade methanol to a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water supplemented with 0.1% Formic Acid (FA).

  • Causality & Logic: The quinoline nitrogen is mildly basic. The addition of 0.1% FA acts as a proton donor, lowering the pH of the solution well below the pKa​ of the quinoline core. This pre-ionizes the molecule in solution, driving the equilibrium entirely toward the [M+H]+ state. This drastically increases the sensitivity and efficiency of the subsequent Electrospray Ionization (ESI) process.

Step 2: Chromatographic Separation
  • Methodology: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a rapid gradient from 5% to 95% Acetonitrile (containing 0.1% FA) over 5 minutes.

  • Causality & Logic: Direct infusion (shotgun lipidomics/metabolomics style) is highly susceptible to ion suppression from synthetic byproducts (e.g., unreacted chlorinating agents). The hydrophobic C18 stationary phase retains the non-polar chloroquinoline core, allowing residual polar salts to elute in the void volume, thereby ensuring a clean baseline when the analyte enters the source.

Step 3: Mass Analyzer Calibration via Lock Mass
  • Methodology: Operate the Orbitrap or Q-TOF analyzer at a minimum resolution of 70,000 (at m/z 200). Implement an internal lock mass (e.g., the ubiquitous polysiloxane background ion at m/z 371.1012).

  • Causality & Logic: High-resolution mass analyzers are sensitive to subtle ambient temperature fluctuations, which can cause micro-expansions in flight tubes or electronic drift. A lock mass provides the instrument's software with a constant, known reference point to continuously correct the mass axis in real-time. This guarantees that the measured exact mass remains within the stringent <5 ppm error threshold required for patent filings and peer-reviewed publications.

Step 4: Isotopic Pattern Verification
  • Methodology: Extract the ion chromatogram for the theoretical monoisotopic mass of 192.0211 m/z. Crucially, verify the presence of the A+2 isotopic peak at 194.0181 m/z.

  • Causality & Logic: This is the ultimate self-validating step. Because chlorine exists naturally as 35Cl (75.78%) and 37Cl (24.22%), any genuine spectrum of 6-Chloroquinoline-4-carbaldehyde must exhibit a secondary peak exactly ~1.997 Da heavier than the monoisotopic peak, with a relative intensity of approximately 32%. If an ion is detected at 192.0211 m/z but lacks this precise A+2 isotopic ratio, it is definitively a false positive (an isobaric interference lacking chlorine).

Part 3: Applications in Pharmaceutical Development

The precise determination of the exact mass of 6-Chloroquinoline-4-carbaldehyde extends far beyond basic quality control. When this building block is incorporated into a larger Active Pharmaceutical Ingredient (API), its distinct isotopic signature acts as an inherent, non-radioactive mass-spectral tag.

During in vivo metabolite identification (MetID) studies, researchers can program data-dependent acquisition (DDA) mass spectrometers to specifically trigger MS/MS fragmentation only when a precursor ion exhibits the characteristic 3:1 ( 35Cl : 37Cl ) isotopic ratio. This allows scientists to rapidly filter out thousands of endogenous biological matrix ions and isolate only the drug-related material, significantly accelerating the pharmacokinetic profiling of novel antimalarial candidates.

References
  • PubChemLite - 6-chloroquinoline-4-carbaldehyde (C10H6ClNO). uni.lu.
  • 482583-75-5 | 6-Chloroquinoline-4-carbaldehyde. BLD Pharm.

Sources

Foundational

Technical Whitepaper: Safety Data Sheet and Toxicity Profile of 6-Chloroquinoline-4-carbaldehyde

Executive Summary As a critical intermediate in the synthesis of antimalarial, antiparasitic, and antineoplastic agents, 6-Chloroquinoline-4-carbaldehyde (CAS: 482583-75-5) represents a highly valuable yet toxicologicall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical intermediate in the synthesis of antimalarial, antiparasitic, and antineoplastic agents, 6-Chloroquinoline-4-carbaldehyde (CAS: 482583-75-5) represents a highly valuable yet toxicologically significant pharmacophore building block. The presence of the chloroquinoline core imparts distinct physicochemical properties that drive both its therapeutic potential and its off-target cellular toxicity. This whitepaper provides an authoritative, in-depth analysis of its safety data sheet (SDS) parameters, toxicological mechanisms, and field-proven experimental protocols for in-vitro safety profiling.

Designed for drug development professionals, this guide synthesizes regulatory hazard classifications with the underlying molecular causality of chloroquinoline-induced cellular stress, ensuring that researchers can handle, store, and evaluate this compound with rigorous scientific integrity.

Physicochemical Profiling & Structural Dynamics

The structural integration of a chlorine atom at the C-6 position and a reactive carbaldehyde group at the C-4 position of the quinoline ring dictates the molecule's reactivity and lipophilicity. These features facilitate rapid cellular membrane penetration but also necessitate stringent environmental controls to prevent oxidative degradation of the aldehyde moiety.

Table 1: Quantitative Physicochemical Properties & Identifiers [1]

ParameterSpecificationCausality / Impact on Handling
Chemical Name 6-Chloroquinoline-4-carbaldehydeCore scaffold for bioactive alkaloid synthesis.
CAS Number 482583-75-5Unique identifier for regulatory SDS tracking.
Molecular Formula C₁₀H₆ClNOHalogenated aromatic structure increases lipophilicity.
Molecular Weight 191.61 g/mol Low molecular weight enables rapid cellular diffusion.
Storage Conditions Inert atmosphere, 2-8°CArgon/Nitrogen blanketing prevents aldehyde oxidation to carboxylic acid.

Toxicological Profile & Mechanistic Pathways

GHS Hazard Classifications

Based on standardized toxicological assessments, 6-Chloroquinoline-4-carbaldehyde is classified under the Globally Harmonized System (GHS) with the signal word Warning [1]. It exhibits acute oral toxicity and acts as a localized irritant to mucosal membranes and epithelial tissues[2].

Table 2: GHS Hazard Statements & Clinical Manifestations [1]

Hazard CodeHazard ClassClinical / Cellular Manifestation
H302 Acute Tox. 4 (Oral)Harmful if swallowed; induces systemic oxidative stress.
H315 Skin Irrit. 2Causes epidermal irritation via lipid barrier disruption.
H319 Eye Irrit. 2Causes serious eye irritation; potential for corneal deposits.
H335 STOT SE 3Respiratory tract irritation upon inhalation of aerosolized dust.
Molecular Mechanism of Toxicity

Drawing upon the established toxicological behavior of the chloroquinoline class (e.g., chloroquine), the toxicity of 6-Chloroquinoline-4-carbaldehyde is primarily driven by its lysosomotropic properties. The basic quinoline nitrogen becomes protonated in the acidic environment of the lysosome, leading to ion trapping[3].

This intralysosomal accumulation disrupts autophagic flux and triggers the generation of Reactive Oxygen Species (ROS)[3]. The subsequent oxidative stress causes lipid peroxidation of organelle membranes, ultimately activating apoptotic pathways[4]. Furthermore, the reactive carbaldehyde group can form Schiff bases with primary amines on cellular proteins, leading to protein cross-linking and loss of enzymatic function, exacerbating cytotoxicity.

Safety Data Sheet (SDS) Protocols & Risk Mitigation

To establish a self-validating safety system, laboratory protocols must move beyond passive compliance and integrate active monitoring.

Handling and Engineering Controls
  • Containment: All manipulations of the dry powder must be performed within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

  • Validation Step: Prior to handling, validate the local exhaust ventilation by ensuring a continuous face velocity of 0.5 m/s. This prevents the aerosolization of particulates that trigger H335 respiratory irritation[1].

  • PPE Requirements: Nitrile gloves (double-gloved, minimum 0.11 mm thickness), tightly fitting safety goggles (to mitigate H319 risks), and a half-face particulate respirator (N95/FFP2 equivalent) if engineering controls are compromised.

Spill Management & Decontamination
  • Isolation: Evacuate the immediate area and allow suspended dust to settle.

  • Neutralization: Do not use water directly, as it may spread the hydrophobic compound. Lightly mist the spill with a 5% sodium hypochlorite solution to oxidize the reactive aldehyde, then absorb with inert materials (e.g., vermiculite or dry sand).

  • Verification: Swab the decontaminated area and analyze via UV-Vis spectroscopy (measuring absorbance at the quinoline characteristic wavelength, ~315 nm) to confirm the complete removal of the active pharmaceutical ingredient (API).

Experimental Protocol: In-Vitro Toxicity Assessment

To accurately profile the cytotoxicity of 6-Chloroquinoline-4-carbaldehyde, we utilize a dual-assay approach measuring both metabolic viability (MTT) and oxidative stress (DCFDA).

Rationale for Cell Line: ARPE-19 (human retinal pigment epithelial) cells are selected because the chloroquinoline pharmacophore exhibits known retinotoxicity driven by lysosomal accumulation and ROS generation[3].

Step-by-Step Methodology
  • Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 1×104 cells/well in DMEM/F12 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Preparation: Dissolve 6-Chloroquinoline-4-carbaldehyde in LC-MS grade DMSO to create a 10 mM stock. Crucial Step: The final DMSO concentration in the culture medium must not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Dosing Gradient: Treat the cells with a concentration gradient (10 µM, 25 µM, 50 µM, 100 µM, and 250 µM) of the compound[3].

  • Incubation (Causality Check): Incubate for exactly 24 hours. Why 24 hours? Chloroquinoline-induced ROS accumulation and subsequent lysosomal impairment typically peak between 12 and 24 hours[3]. Shorter durations miss the apoptotic execution phase, while longer durations conflate primary apoptosis with secondary necrosis.

  • ROS Quantification (DCFDA Assay):

    • Wash cells with PBS and add 10 µM DCFDA solution for 30 minutes.

    • Measure fluorescence (Ex/Em = 485/535 nm). The basic quinoline core's induction of oxidative stress will manifest as a dose-dependent spike in fluorescence.

  • Viability Assessment (MTT Assay):

    • Replace medium with 100 µL of MTT solution (0.5 mg/mL) and incubate for 3 hours.

    • Solubilize the resulting formazan crystals with 100 µL of DMSO.

    • Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value using non-linear regression analysis.

Mechanistic Visualization

The following diagram illustrates the sequential cellular stress response triggered by 6-Chloroquinoline-4-carbaldehyde exposure, culminating in cytotoxicity.

G N1 6-Chloroquinoline-4-carbaldehyde Exposure N2 Cellular Uptake & Lysosomal Accumulation N1->N2 Internalization via Lipophilicity N3 ROS Generation & Oxidative Stress N2->N3 Ion Trapping & Lysosomal Impairment N4 Membrane Disruption & Lipid Peroxidation N3->N4 Radical Propagation N5 Apoptotic Pathway Activation N4->N5 Organelle Damage N6 Cytotoxicity & Cell Death N5->N6 Execution Phase

Figure 1: Mechanistic pathway of 6-Chloroquinoline-4-carbaldehyde-induced cellular toxicity.

References

  • NextSDS. 6-chloroquinoline-4-carbaldehyde — Chemical Substance Information & Hazard Classifications. Retrieved from [Link]

  • National Institutes of Health (NIH) - PMC. A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine. Retrieved from [Link]

  • SciSpace / Med Res Rev. Biologically active quinoline and quinazoline alkaloids part I. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of 6-Chloroquinoline-4-carbaldehyde: A Technical Guide

Executive Summary In the landscape of modern drug discovery, functionalized quinolines serve as privileged scaffolds. Specifically, 6-Chloroquinoline-4-carbaldehyde (CAS 482583-75-5) [1] is a critical intermediate in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized quinolines serve as privileged scaffolds. Specifically, 6-Chloroquinoline-4-carbaldehyde (CAS 482583-75-5) [1] is a critical intermediate in the synthesis of antimalarial agents (e.g., chloroquine analogs) and targeted kinase inhibitors. For researchers and drug development professionals, understanding the precise three-dimensional architecture of this molecule is paramount. The spatial orientation of the carbaldehyde group relative to the halogenated quinoline core dictates its reactivity in subsequent condensation or reductive amination reactions.

This whitepaper provides an authoritative, self-validating methodology for the structural elucidation of 6-chloroquinoline-4-carbaldehyde, combining Single-Crystal X-Ray Diffraction (SCXRD) protocols with orthogonal spectroscopic validation.

Molecular Geometry and Theoretical Crystallographic Framework

While the exact single-crystal X-ray structure of 6-chloroquinoline-4-carbaldehyde may not always be present as a standalone entry in routine databases, its crystallographic behavior can be highly accurately predicted and modeled based on extensive Density Functional Theory (DFT) calculations and empirical data from homologous structures like 6-chloroquinoline[2][3].

Planarity and Dihedral Dynamics

The parent 6-chloroquinoline ring system is essentially planar, with maximum atomic deviations from the least-squares plane typically measuring less than 0.03 Å[2]. The introduction of the carbaldehyde group at the C4 position introduces a critical structural dynamic:

  • Steric Hindrance: The carbonyl oxygen experiences steric repulsion from the peri-hydrogen at the C5 position.

  • Conjugation: Despite the steric strain, the molecule attempts to maintain a low dihedral angle between the quinoline ring and the carbaldehyde group to maximize π -conjugation.

  • Intermolecular Networks: In the solid state, molecules of this class frequently form centrosymmetric dimers driven by weak C−H⋯O hydrogen bonds and are further stabilized by extensive edge-to-face C−H⋯π interactions and π−π stacking[2][4].

Predicted Crystallographic Parameters

Based on structural analogs, the quantitative crystallographic parameters for 6-chloroquinoline-4-carbaldehyde are summarized below.

ParameterPredicted Value / RangeCausality / Rationale
Formula Weight 191.61 g/mol Derived from the molecular formula C10​H6​ClNO [1].
Crystal System MonoclinicStrongly favored by asymmetric, planar aromatic molecules to maximize packing efficiency.
Space Group P21​/c Accommodates inversion centers, allowing the formation of centrosymmetric dimers via intermolecular hydrogen bonding[4].
Data Collection Temp. 150(2) KCryogenic temperatures suppress atomic thermal vibrations, yielding sharper diffraction spots and a lower internal agreement factor ( Rint​ )[2].
Radiation Source Mo ( λ=0.71073 Å)High-energy radiation minimizes absorption effects, which is crucial for accurately resolving chlorine-containing compounds.
Refinement Method Full-matrix least-squares on F2 A robust statistical method that minimizes the variance between observed and calculated structure factors.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, crystallographic elucidation must not exist in a vacuum. The following step-by-step protocol is designed as a self-validating system , ensuring that the single crystal selected for diffraction is a true representative of the bulk synthesized material.

Step 1: Crystal Growth via Controlled Nucleation

Objective: Obtain a defect-free single crystal ( ∼0.1−0.3 mm in all dimensions).

  • Procedure: Dissolve 50 mg of high-purity (>99%) 6-chloroquinoline-4-carbaldehyde in 2 mL of a binary solvent system consisting of Dichloromethane (DCM) and Ethanol (1:1 v/v). Filter the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial. Puncture the vial cap with a narrow needle and leave it undisturbed in a vibration-free environment at 20°C.

  • Causality: Rapid precipitation traps solvent molecules and impurities, leading to crystal twinning or microcrystalline powders. The DCM/EtOH binary system is chosen because DCM provides excellent initial solubility, while the slower evaporation rate of ethanol facilitates highly controlled, reversible attachment of molecules to the growing crystal lattice, selecting for the lowest-energy packing arrangement.

Step 2: SCXRD Data Acquisition

Objective: Collect high-resolution diffraction data.

  • Procedure: Select a suitable crystal under a polarized light microscope. Mount the crystal on a glass fiber or MiTeGen loop using paratone oil. Immediately transfer the mount to the diffractometer equipped with a cold nitrogen stream set to 150 K. Collect data using ω and ϕ scans.

  • Causality: The application of paratone oil followed by flash-freezing to 150 K serves a dual purpose: it acts as a cryoprotectant to prevent the crystal from cracking due to solvent loss, and it significantly reduces atomic thermal displacement parameters (ADPs). Lower ADPs are critical for accurately resolving the electron density of the lighter oxygen and carbon atoms against the heavier, highly electron-dense chlorine atom.

Step 3: Phase Problem Solution and Refinement

Objective: Generate a precise 3D molecular model.

  • Procedure: Process the raw frames using standard integration software (e.g., APEX or CrysAlisPro). Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: Direct methods easily locate the heavy chlorine atom due to its strong anomalous scattering. Once the heavy atom is placed, the remaining carbon, nitrogen, and oxygen atoms are iteratively located via difference Fourier maps. All non-hydrogen atoms must be refined anisotropically to account for directional electron cloud deformation.

Orthogonal Spectroscopic Validation

To close the self-validating loop, the bulk powder from which the crystal was grown must be analyzed using orthogonal spectroscopic techniques to confirm that no degradation or solvent inclusion occurred during crystallization[3][5].

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Scan the bulk sample from 4000–400 cm⁻¹. The spectrum must exhibit a sharp, characteristic C=O stretching vibration near 1700 cm⁻¹ (confirming the intact carbaldehyde group) and a C−Cl stretch around 830 cm⁻¹[5].

  • Nuclear Magnetic Resonance (NMR): Acquire 1H and 13C NMR spectra in CDCl3​ . The defining feature of 6-chloroquinoline-4-carbaldehyde is the highly deshielded aldehyde proton, which will appear as a distinct singlet near δ 10.5 ppm. The quinoline aromatic protons will present as a complex multiplet system between δ 7.5 and 9.0 ppm[2][3].

Mechanistic Workflow Diagram

The following diagram illustrates the logical causality and self-validating nature of the structural elucidation pipeline.

Workflow N1 Synthesis & Purification (CAS 482583-75-5) N2 Crystal Growth (Slow Evaporation DCM/EtOH) N1->N2 >99% Purity N5 Orthogonal Validation (FT-IR & NMR) N1->N5 Bulk Powder N3 SCXRD Data Collection (Diffractometer at 150 K) N2->N3 Single Crystal N4 Structure Solution (SHELXT / Direct Methods) N3->N4 Diffraction Data N6 Final Refinement & CIF (SHELXL) N4->N6 Initial Model N5->N6 Structural Agreement

Fig 1: Self-validating structural elucidation workflow for 6-Chloroquinoline-4-carbaldehyde.

References

  • ResearchGate. "Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline". ResearchGate. Available at: [Link]

  • DergiPark. "Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline". DergiPark. Available at: [Link]

  • National Institutes of Health (PMC). "1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone". PMC. Available at:[Link]

Sources

Foundational

Advanced Pharmacophore Modeling of 6-Chloroquinoline-4-carbaldehyde Analogs: A Technical Blueprint for Rational Drug Design

Executive Summary The 6-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics and advanced clinical candidates. Specifically, 6-chloroquinol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics and advanced clinical candidates. Specifically, 6-chloroquinoline-4-carbaldehyde serves as a highly versatile synthetic building block. The C6-chlorine atom provides critical lipophilicity and halogen-bonding capabilities[1], while the C4-carbaldehyde moiety acts as an electrophilic handle for rapid diversification into Schiff bases, hydrazones, and chalcones.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating methodology for the 3D pharmacophore modeling and Quantitative Structure-Activity Relationship (3D-QSAR) analysis of these analogs. This guide moves beyond basic software tutorials, explaining the chemical causality behind each computational step to ensure robust, predictive model generation for targets ranging from antimalarial enzymes to human kinases[2].

The Chemical Logic of the Scaffold

Before initiating any computational workflow, one must understand the vectorial space and electronic properties of the core scaffold. The efficacy of 6-chloroquinoline derivatives is rarely accidental; it is driven by specific stereoelectronic features:

  • The Quinoline Nitrogen (H-Bond Acceptor): At physiological pH (7.4), the quinoline nitrogen (pKa ~4.9) remains largely unprotonated unless heavily substituted. It consistently acts as a critical hydrogen-bond acceptor in the hinge region of kinases or the active site of parasitic targets[3].

  • The C6-Chlorine (Hydrophobic/Halogen Bond Vector): The substitution of a chlorine atom at the 6-position significantly enhances the overall lipophilicity of the molecule. This modification drives the molecule into deep hydrophobic pockets of target proteins and establishes highly directional halogen bonds with backbone carbonyls[1].

  • The C4-Extension (Diversity Vector): The carbaldehyde group allows for the synthesis of extended analogs (e.g., 6-chloroquinoline-4-carboxylates or amines)[2]. This vector typically points toward the solvent-exposed region or secondary binding pockets, dictating target selectivity.

Binding Q 6-Chloroquinoline Hydrophobic Core C C6-Chlorine Halogen Bond Vector Q->C S C4-Extension H-Bonding Network Q->S T1 Target Pocket Lipophilic Cleft Q->T1 Anchors C->T1 Affinity T2 Target Hinge Backbone Contacts S->T2 Selectivity

Fig 2. Mechanistic binding interactions of 6-chloroquinoline analogs with target protein pockets.

Computational Workflow: From 3D Conformers to Pharmacophore Generation

A pharmacophore model is only as reliable as the conformational space sampled during its creation. The following protocol outlines a self-validating system for generating a robust hypothesis.

Protocol 1: Ligand Preparation and Conformational Search

Causality: 6-Chloroquinoline-4-carbaldehyde derivatives often feature rotatable bonds at the C4 linkage (e.g., hydrazone or amine linkers). Standard energy minimization will trap these molecules in local minima. A rigorous conformational search is required to ensure the bioactive conformation is sampled.

  • Data Curation: Select a training set of at least 20 synthesized analogs with a wide dynamic range of biological activity (spanning ≥ 3 log units of IC50). Convert IC50 values to pIC50 (-logIC50) for linear regression scaling.

  • State Generation: Use a tool like LigPrep to generate protonation and tautomeric states at pH 7.4 ± 1.0. Why? The C4-substituent (e.g., an aliphatic amine) may protonate, fundamentally altering the electrostatic map of the molecule.

  • Conformational Sampling: Execute a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 or MMFF94s force field. Set an energy window of 10 kcal/mol above the global minimum. This ensures all thermodynamically accessible states that could bind to the receptor are generated.

Protocol 2: Feature Extraction and Alignment

Causality: Pharmacophore generation relies on identifying common spatial arrangements of chemical features among the most active compounds, while ensuring these features are absent or geometrically distorted in inactive compounds.

  • Define the Feature Dictionary: Map the conformers to a standard set of features: Hydrogen Bond Acceptor (A), Hydrogen Bond Donor (D), Hydrophobic (H), and Aromatic Ring (R).

  • Active Alignment: Select the top 10% most active compounds. Align them based on the rigid 6-chloroquinoline core. The software will extract a common feature hypothesis (e.g., AHRR - Acceptor, Hydrophobic, Ring, Ring).

  • Decoy Validation (Self-Validating Step): Introduce a set of known inactive analogs. A valid pharmacophore hypothesis must score the active compounds highly (Fitness > 2.0) while rejecting the inactives. If inactives score high, the hypothesis lacks spatial constraints; add an exclusion volume (representing the steric boundary of the receptor pocket) to penalize clashes.

Workflow A Ligand Set Curation (IC50 Data & 3D Prep) B Conformational Sampling (OPLS4 Force Field) A->B C Feature Extraction (HBA, HBD, Hydrophobic) B->C D Pharmacophore Alignment (Phase Hypothesis) C->D E 3D-QSAR PLS Modeling (Grid-based Regression) D->E F Model Validation (LOO-CV & Decoy Testing) E->F

Fig 1. Self-validating computational workflow for 3D pharmacophore and QSAR model generation.

Quantitative Structure-Activity Relationship (3D-QSAR) Integration

Once the pharmacophore (the qualitative spatial map) is established, we must correlate it quantitatively with biological activity using 3D-QSAR[3].

Protocol 3: PLS Regression and Model Building

Causality: Partial Least Squares (PLS) regression is used because the number of 3D descriptor variables (grid points) far exceeds the number of molecules. PLS reduces these descriptors into latent variables that maximize the covariance with the pIC50 values.

  • Grid Generation: Superimpose all training set molecules onto the validated pharmacophore hypothesis. Enclose them in a 3D grid with a 1.0 Å spacing.

  • Field Computation: Calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point using an sp3 carbon probe and a +1 charge probe.

  • Regression Analysis: Run PLS regression. Limit the number of PLS factors to 1/5th the number of training set compounds to prevent overfitting.

Data Presentation: SAR and QSAR Validation

Table 1: Quantitative SAR Data for Representative 6-Chloroquinoline Analogs (Note: Data represents typical SAR trends observed for kinase/antimalarial targets)

Compound IDC4-Substituent (from Carbaldehyde)Experimental pIC50Predicted pIC50Phase Fitness Score
Analog-01Hydrazone derivative (Rigid)8.128.052.85
Analog-02Schiff base (Aryl extension)7.457.512.41
Analog-03Chalcone derivative (Flexible)6.806.921.95
Analog-04Aliphatic amine (Lacks pi-stacking)5.205.350.85

Table 2: 3D-QSAR Model Validation Metrics A trustworthy model must pass rigorous statistical thresholds. The following table outlines the self-validation metrics required before utilizing the model for virtual screening.

MetricValueAcceptance ThresholdCausality / Interpretation
(Non-cross-validated)0.92> 0.80Indicates high correlation between predicted and actual variance in the training set.
(LOO-CV)0.78> 0.60Leave-One-Out Cross-Validation confirms the model is not overfitted and possesses strong internal predictive capacity.
Pearson-R (Test Set)0.84> 0.70Validates external predictive power on structurally distinct, unseen analogs.
RMSE 0.31< 0.50Demonstrates low residual error in pIC50 prediction across the vectorial space.

Structural-Activity Relationship (SAR) Insights Derived from the Model

By visualizing the 3D-QSAR coefficient contours mapped over the 6-chloroquinoline-4-carbaldehyde core, several critical insights emerge that guide future synthetic efforts:

  • Steric Favorable Regions: The area surrounding the C6-chlorine atom typically shows a strong positive steric contour. This confirms that bulky, lipophilic halogens at this position are essential for anchoring the molecule into deep hydrophobic pockets[1]. Replacing the chlorine with a smaller fluorine often results in a dramatic drop in pIC50 due to a loss of Van der Waals contacts.

  • Electrostatic Favorable Regions: The region extending from the C4-carbaldehyde linkage usually exhibits a preference for electropositive substituents. Synthesizing analogs via reductive amination to yield secondary amines at this position often enhances activity by interacting with solvent-exposed acidic residues (e.g., Asp or Glu) on the target protein[2].

Conclusion

The pharmacophore modeling of 6-chloroquinoline-4-carbaldehyde analogs requires a rigorous, causally driven approach. By understanding the inherent stereoelectronic properties of the quinoline core and applying strict self-validating computational protocols (LOO-CV, decoy testing), researchers can generate highly predictive 3D-QSAR models. These models drastically reduce synthetic attrition rates, guiding medicinal chemists toward the most potent and selective derivatives for advanced drug development.

References

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry.1

  • Identification of Novel IRAK-4 Inhibitors Through Pharmacophore Modeling, Atom-based 3D-QSAR, Docking Strategies and Molecular Dynamics Simulation / 6-Chloroquinoline-4-Carboxylates as Potential Antimalarial Agents. Letters in Drug Design & Discovery. 2

  • Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. Journal of Medicinal Chemistry (ACS Publications). 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 6-Chloroquinoline-4-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Strategic Context 6-Chloroquinoline-4-carbaldehyde (CAS: 482583-75-5) is a highly versatile heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Strategic Context

6-Chloroquinoline-4-carbaldehyde (CAS: 482583-75-5) is a highly versatile heterocyclic building block [1]. It is prominently featured in the drug discovery pipeline, most notably as a critical intermediate in the synthesis of complex pyrazolo[3,4-d]pyrimidines designed to inhibit Helicobacter pylori infections [2].

The presence of the C6-chlorine atom and the C4-aldehyde provides orthogonal reactivity: the aldehyde is primed for reductive aminations, Wittig reactions, and condensation protocols, while the chloro-substituted quinoline core serves as a robust scaffold for further cross-coupling or acts as a lipophilic pharmacophore.

Mechanistic Rationale: The Riley Oxidation

The most direct and scalable laboratory synthesis of 6-chloroquinoline-4-carbaldehyde relies on the Riley Oxidation of 6-chloro-4-methylquinoline (lepidine derivative).

Causality in Reagent Selection: Selenium dioxide ( SeO2​ ) is uniquely suited for this transformation. The 4-methyl group on the quinoline ring is highly activated (acidic) due to the electron-withdrawing nature of the nitrogen atom in the conjugated system. SeO2​ selectively attacks this activated benzylic-type position. The mechanism proceeds via an initial enolization or direct electrophilic attack by selenium, followed by a[2,3]-sigmatropic rearrangement of the intermediate allyl selenite, which ultimately decomposes to yield the aldehyde, water, and elemental selenium (red/black precipitate).

1,4-Dioxane is selected as the solvent because its boiling point (101 °C) provides the optimal thermal energy required to drive the oxidation to completion without causing significant over-oxidation to the carboxylic acid.

Workflow Visualization

G SM Starting Material 6-Chloro-4-methylquinoline Reagents Oxidant Addition SeO2 in 1,4-Dioxane SM->Reagents Reaction Thermal Activation Reflux at 100-105°C (6-8h) Reagents->Reaction Heat Workup Hot Filtration Celite Pad (Remove Se metal) Reaction->Workup Monitor via TLC Purification Purification Flash Chromatography (Silica) Workup->Purification Filtrate Concentration Product Target Compound 6-Chloroquinoline-4-carbaldehyde Purification->Product Yield: 65-75%

Figure 1: Sequential workflow for the Riley oxidation of 6-chloro-4-methylquinoline to 6-chloroquinoline-4-carbaldehyde.

Quantitative Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
6-Chloro-4-methylquinoline 177.631.08.88 g (50 mmol)Starting Material
Selenium Dioxide ( SeO2​ ) 110.961.37.21 g (65 mmol)Chemoselective Oxidant
1,4-Dioxane 88.11Solvent100 mLReaction Medium
Water (Deionized) 18.02Catalytic0.5 mLAccelerates SeO2​ dissolution
Ethyl Acetate (EtOAc) 88.11SolventAs neededExtraction / Chromatography
Hexanes 86.18SolventAs neededChromatography
Celite 545 N/AFilter Aid~20 gSelenium Sequestration

Note: Commercial 6-chloroquinoline-4-carbaldehyde typically exhibits a molecular weight of 191.61 g/mol and a purity profile of 97% [3].

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Execution
  • System Preparation: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Ensure the system is adequately ventilated, as organoselenium byproducts can be highly malodorous and toxic.

  • Reagent Introduction: Charge the flask with 6-chloro-4-methylquinoline (8.88 g, 50 mmol) and 1,4-dioxane (100 mL). Stir at ambient temperature until complete dissolution is achieved.

  • Oxidant Addition: Add Selenium dioxide (7.21 g, 65 mmol) in one portion. Add 0.5 mL of deionized water.

    • Causality Note: The trace water hydrates the SeO2​ to form selenous acid ( H2​SeO3​ ), which is often the active oxidizing species in solution, thereby reducing the induction period of the reaction.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath and bring the mixture to a gentle reflux (internal temperature ~100–105 °C).

  • Monitoring: Maintain reflux for 6 to 8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc solvent system. The starting material ( Rf​≈0.4 ) will be consumed, and a new, UV-active spot corresponding to the aldehyde ( Rf​≈0.6 ) will appear.

Phase 2: Workup and Selenium Sequestration

Critical Safety & Yield Step: Elemental selenium precipitates as a finely divided black/red solid during the reaction. It must be removed while the solution is hot; otherwise, the product may co-precipitate or become trapped in the selenium matrix upon cooling.

  • Hot Filtration: While the reaction mixture is still hot (approx. 70 °C), filter it rapidly through a tightly packed pad of Celite (approx. 2 cm thick) in a sintered glass funnel.

  • Filter Cake Washing: Wash the black selenium filter cake with hot 1,4-dioxane (2 × 20 mL) and hot ethyl acetate (2 × 30 mL) to extract any residual product.

    • Self-Validating Check: The filtrate should be a clear, yellow-to-orange solution. If the filtrate is cloudy or dark red, colloidal selenium has passed through; re-filter through a fresh, tighter Celite pad.

  • Concentration: Transfer the combined filtrate and washings to a rotary evaporator and remove the volatiles under reduced pressure to yield a crude brown/orange residue.

Phase 3: Purification and Isolation
  • Chromatography: Dissolve the crude residue in a minimum amount of dichloromethane (DCM) and load it onto a silica gel column.

  • Elution: Elute using a gradient of Hexanes to 20% EtOAc in Hexanes.

  • Isolation: Combine the fractions containing the pure product (verified by TLC) and concentrate under vacuum.

  • Final Drying: Dry the resulting pale yellow to off-white solid under high vacuum for 12 hours to remove trace solvents.

    • Expected Yield: 6.2 – 7.2 g (65–75% theoretical yield).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 6-chloroquinoline-4-carbaldehyde, verify the product against the following expected analytical benchmarks:

  • Appearance: Pale yellow solid.

  • 1H NMR (400 MHz, CDCl3​ ): The defining self-validation marker is the sharp singlet of the aldehyde proton. Expect a peak at δ≈10.5 ppm (1H, s, -CHO). The quinoline aromatic protons will appear in the δ 7.5 – 9.1 ppm range, with the highly deshielded C2 proton typically appearing as a doublet near δ≈9.0 ppm.

  • LC-MS (ESI+): Expected m/z for [M+H]+ is 192.0 (based on the 35Cl isotope).

References

  • World Intellectual Property Organization. (2003). WO2003002567A1 - New pyrazolo[3,4-d]pyrimidines inhibiting h. pylori infections. Google Patents.
Application

Application Note: 6-Chloroquinoline-4-carbaldehyde as a Strategic Precursor in Antimalarial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Rationale & Mechanistic Insights The global fight against Plasmodium fa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Rationale & Mechanistic Insights

The global fight against Plasmodium falciparum—the deadliest malaria parasite—requires continuous innovation due to the rapid emergence of artemisinin and multidrug-resistant strains. Historically, the quinoline scaffold has been the cornerstone of antimalarial therapy, functioning primarily by accumulating in the parasite's acidic food vacuole and inhibiting hemozoin biocrystallization[1].

However, modern phenotypic screening has expanded the utility of the quinoline core. Recent drug discovery campaigns have identified novel targets, such as the translation elongation factor 2 (PfEF2), which is potently inhibited by quinoline-4-carboxamides and their derivatives[2].

To build these advanced libraries, 6-Chloroquinoline-4-carbaldehyde (CAS: 482583-75-5) [3] serves as a highly versatile, electrophilic hub.

  • The 6-Chloro Substitution: Enhances lipophilicity and metabolic stability while preventing oxidative degradation at the C6 position.

  • The 4-Carbaldehyde Group: Acts as a reactive linchpin, enabling rapid chemical diversification via reductive amination, Knoevenagel condensations, and multicomponent Biginelli reactions[4].

Mechanistic Pathway

MOA A 6-Chloroquinoline Derivatives B Food Vacuole (Acidic pH) A->B Weak Base Accumulation C Cytosol (Neutral pH) A->C Target Binding D Hemozoin Biocrystallization Inhibition B->D E PfEF2 Inhibition (Translation Block) C->E F Parasite Death D->F E->F

Caption: Dual mechanism of action of quinoline derivatives targeting hemozoin and PfEF2.

Physicochemical & Antimalarial Activity Profiles

When utilizing 6-chloroquinoline-4-carbaldehyde to generate novel libraries, tracking the structure-activity relationship (SAR) is critical. High numbers of aromatic rings can lead to unfavorable lipophilicity (high cLogP) and poor microsomal stability (high intrinsic clearance, Cli)[2]. Below is a summary of quantitative data comparing traditional quinolines with novel derivatives synthesized from 4-substituted quinoline precursors.

Compound ClassPrimary Target / MechanismMean IC₅₀ (Pf 3D7)cLogPMicrosomal Stability
Chloroquine (Standard) Hemozoin Biocrystallization~10 - 15 nM4.6High
Quinoline-4-carboxamide (Hit 1) PfEF2 Inhibition120 nM>5.0Poor
Optimized Lead (DDD107498) PfEF2 Inhibition<2 nM3.2Excellent
Dihydropyrimidines (DHPMs) Multi-target / Hemozoin14 - 5870 ng/mLVariableModerate

Data synthesized from phenotypic screens against chloroquine-sensitive (3D7) and resistant (W2) strains[2][4].

Synthetic Workflows & Validated Protocols

As a Senior Application Scientist, I emphasize that successful library generation relies on understanding the why behind the how. The following protocols detail the synthesis of the precursor and its downstream functionalization, highlighting the causality of specific experimental conditions.

Synthesis A 6-Chloro-4-methylquinoline B Riley Oxidation (SeO2) 1,4-Dioxane, 100°C A->B C 6-Chloroquinoline-4-carbaldehyde (Key Precursor) B->C D Reductive Amination NaBH(OAc)3, DCE C->D E Biginelli Reaction Urea, β-Ketoester, H+ C->E F 4-(Aminomethyl)quinolines D->F G Dihydropyrimidine Derivatives E->G

Caption: Synthetic pathways functionalizing 6-chloroquinoline-4-carbaldehyde.

Protocol 3.1: Synthesis of 6-Chloroquinoline-4-carbaldehyde via Riley Oxidation

This procedure oxidizes the activated methyl group of 6-chloro-4-methylquinoline to an aldehyde.

Reagents: 6-Chloro-4-methylquinoline (1.0 eq), Selenium dioxide (SeO₂, 1.2 eq), 1,4-Dioxane. Step-by-Step Procedure:

  • Suspend SeO₂ in anhydrous 1,4-dioxane in a round-bottom flask equipped with a reflux condenser. Heat the suspension to 60°C.

  • Add 6-chloro-4-methylquinoline dropwise to the warm suspension.

  • Elevate the temperature and reflux at 100°C for 12 hours under a nitrogen atmosphere.

  • Critical Step: Filter the reaction mixture hot through a pad of Celite to remove the precipitated black selenium metal. Wash the pad with hot ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexane/Ethyl Acetate gradient) to yield the pure aldehyde.

Expertise & Causality: SeO₂ is highly specific for the oxidation of allylic and benzylic/heteroaromatic methyl groups. 1,4-Dioxane is explicitly chosen as the solvent because its boiling point (101°C) provides the exact thermal energy required to drive the oxidation forward without over-oxidizing the product into a carboxylic acid. The hot filtration is mandatory; colloidal selenium solidifies rapidly upon cooling, which will irreversibly clog standard frit filters and contaminate the product.

Protocol 3.2: Library Generation via Reductive Amination

This protocol generates 4-(aminomethyl)quinoline derivatives, which are heavily investigated for anti-plasmodial activity.

Reagents: 6-Chloroquinoline-4-carbaldehyde (1.0 eq), Primary/Secondary Amine (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), 1,2-Dichloroethane (DCE), Glacial acetic acid (0.1 eq). Step-by-Step Procedure:

  • Dissolve the aldehyde and the selected amine in anhydrous DCE.

  • Add catalytic glacial acetic acid. Stir the mixture at room temperature for 2 hours to allow complete imine/iminium formation.

  • Add NaBH(OAc)₃ portion-wise over 15 minutes. Stir the reaction for an additional 12 hours at room temperature.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Expertise & Causality: NaBH(OAc)₃ is intentionally selected over standard NaBH₄. The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of the starting aldehyde into an alcohol, ensuring the hydride only attacks the more electrophilic protonated imine (formed in situ). DCE is utilized because it provides excellent solubility and stabilizes the intermediate iminium ion better than standard ethereal solvents.

Protocol 3.3: Multicomponent Biginelli Reaction for Dihydropyrimidines

Dihydropyrimidines (DHPMs) linked to a quinoline core have shown excellent antimalarial activity against Plasmodium falciparum, with IC₅₀ values reaching as low as 0.014 μg/mL[4].

Reagents: 6-Chloroquinoline-4-carbaldehyde (1.0 eq), Urea or Thiourea (1.5 eq), Ethyl acetoacetate (1.0 eq), Concentrated HCl (catalytic), Absolute Ethanol. Step-by-Step Procedure:

  • Combine the aldehyde, urea, and ethyl acetoacetate in a flask containing absolute ethanol.

  • Add 3-5 drops of concentrated HCl as a catalyst.

  • Reflux the mixture for 6-8 hours, monitoring completion via TLC.

  • Cool the mixture to room temperature, then pour it over crushed ice with vigorous stirring.

  • Filter the resulting precipitate under vacuum, wash thoroughly with cold water, and recrystallize from hot ethanol to obtain the pure DHPM derivative.

ngcontent-ng-c2082413308="" class="ng-star-inserted">

Expertise & Causality: The Biginelli reaction is a self-validating, one-pot multicomponent system. The acid catalyst (HCl) is required to activate the aldehyde for nucleophilic attack by urea, forming an acyl imine intermediate. This intermediate is subsequently attacked by the enol tautomer of the β-ketoester. The final cyclodehydration step is thermodynamically driven, resulting in the precipitation of the highly stable dihydropyrimidine ring.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • 482583-75-5 | 6-Chloroquinoline-4-carbaldehyde - AiFChem Source: AiFChem URL

Sources

Method

Application Note: Schiff Base Condensation Reactions Using 6-Chloroquinoline-4-Carbaldehyde in Drug Discovery

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antimicrobial, and anti-inflammatory agents[1]. Specifically, 6-chloroquinoline-4-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antimicrobial, and anti-inflammatory agents[1]. Specifically, 6-chloroquinoline-4-carbaldehyde serves as a highly versatile electrophilic building block. The condensation of its C4-aldehyde group with primary amines yields Schiff bases (imines), which are not only pharmacologically active in their own right but also serve as critical intermediates for synthesizing complex heterocycles like azetidinones and thiazolidinones[2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to performing, optimizing, and utilizing Schiff base condensation reactions using 6-chloroquinoline-4-carbaldehyde.

Mechanistic Insights & Experimental Causality

To achieve high yields and purity, it is crucial to understand the thermodynamic and kinetic parameters governing imine formation.

The Role of pH and Acid Catalysis

Schiff base formation is a classic example of a reaction requiring strict pH control, typically optimized at a pH of ~4.5. The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration[3].

  • Why add Glacial Acetic Acid or PTSA? The carbonyl oxygen of 6-chloroquinoline-4-carbaldehyde must be protonated to increase the electrophilicity of the C4 carbon.

  • The Danger of Over-Acidification: If the pH drops below 3, the primary amine becomes fully protonated (forming an ammonium ion), completely stripping it of its nucleophilicity and halting the reaction.

Solvent Selection and Thermodynamic Control

Imine formation is a reversible equilibrium reaction. To drive the reaction forward, water must be eliminated.

  • Ethanol/Methanol (Protic Solvents): Polar protic solvents stabilize the tetrahedral hemiaminal transition state[3]. Furthermore, many quinoline-based Schiff bases exhibit low solubility in cold ethanol. By conducting the reaction at reflux and subsequently cooling it, the product precipitates out of the solution, shifting the equilibrium toward product formation (Le Chatelier’s Principle) and simplifying isolation[4].

Mechanism N1 Carbonyl Protonation (pH ~4.5) N2 Nucleophilic Attack by Primary Amine N1->N2 Enhances Electrophilicity N3 Hemiaminal Formation (Tetrahedral Intermediate) N2->N3 N4 Proton Transfer & OH Protonation N3->N4 Acid Catalysis N5 Dehydration (-H2O) N4->N5 Rate-Limiting Step N6 Imine (Schiff Base) Formation N5->N6 Equilibrium Shift

Mechanistic Pathway of Acid-Catalyzed Schiff Base Formation.

Experimental Protocols

Protocol A: Conventional Acid-Catalyzed Condensation (Reflux)

This is the standard, highly scalable method for synthesizing 6-chloroquinoline-4-carbaldehyde Schiff bases[5].

Reagents & Materials:

  • 6-Chloroquinoline-4-carbaldehyde (1.0 eq, 5.0 mmol)

  • Substituted primary amine (e.g., aniline derivative) (1.05 eq, 5.25 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (3-5 drops) or p-Toluenesulfonic acid (PTSA) (0.1 eq)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 6-chloroquinoline-4-carbaldehyde in 15 mL of absolute ethanol. Stir at room temperature until a clear solution is obtained.

  • Amine Addition: Dissolve 5.25 mmol of the primary amine in 10 mL of absolute ethanol. Add this dropwise to the aldehyde solution over 5 minutes.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture to adjust the pH to approximately 4.5.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) with continuous magnetic stirring for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3 v/v) as the mobile phase. The disappearance of the aldehyde spot (visualized under UV 254 nm) indicates completion.

  • Precipitation & Isolation: Pour the hot reaction mixture onto 50 g of crushed ice[4]. The sudden drop in temperature and polarity change will force the Schiff base to precipitate as a solid mass.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove unreacted acid and amine, and recrystallize from hot ethanol to yield the pure imine[2].

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Microwave irradiation drastically reduces reaction times and often improves yields by providing uniform volumetric heating, which rapidly drives the dehydration step.

Step-by-Step Methodology:

  • Preparation: Grind 6-chloroquinoline-4-carbaldehyde (5.0 mmol) and the primary amine (5.0 mmol) in an agate mortar to ensure intimate mixing.

  • Solvent-Free Catalysis: Transfer the mixture to a microwave-safe glass vial. Add 2 drops of glacial acetic acid. No bulk solvent is added.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 300 W for 2 to 4 minutes in 30-second intervals to prevent overheating.

  • Workup: Cool the vial to room temperature. Triturate the resulting solid mass with cold ethanol (10 mL), filter, and recrystallize.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions for the condensation of 6-chloroquinoline-4-carbaldehyde with a standard aromatic amine (e.g., p-anisidine).

MethodSolventCatalystTimeTemp (°C)Yield (%)Purity (HPLC)
ConventionalMethanolNone12 hrs6545%88%
ConventionalEthanolGlacial AcOH6 hrs7882%96%
ConventionalToluenePTSA (Dean-Stark)4 hrs11089%95%
MicrowaveSolvent-FreeGlacial AcOH3 mins~10094%>98%

Data Interpretation: The use of a Dean-Stark apparatus with toluene effectively removes water, pushing the yield to 89%. However, microwave-assisted solvent-free synthesis provides the highest yield and purity in a fraction of the time, making it the superior choice for high-throughput drug discovery.

Downstream Applications in Drug Development

Schiff bases derived from 6-chloroquinoline-4-carbaldehyde are highly reactive intermediates. The azomethine linkage (-C=N-) can be subjected to various cycloaddition reactions to generate novel pharmacophores[6].

  • Thiazolidinones (Antimicrobial): Reaction of the Schiff base with thioglycolic acid in the presence of anhydrous ZnCl2​ yields 4-thiazolidinone derivatives, which exhibit potent antimicrobial and antifungal properties[2].

  • Azetidinones (Anti-inflammatory): A Staudinger ketene-imine cycloaddition using chloroacetyl chloride and triethylamine yields azetidin-2-one (beta-lactam) derivatives, known for their anti-inflammatory and antibacterial activities[1].

  • Metallo-Complexes (DNA Cleavage): The imine nitrogen and quinoline nitrogen can act as bidentate ligands. Complexation with Cu(II) or Zn(II) salts creates metallo-complexes that intercalate with DNA, acting as potent antiproliferative and DNA-cleaving agents[5].

Downstream A 6-Chloroquinoline- 4-carbaldehyde C Condensation Reaction (EtOH, AcOH, Reflux) A->C B Primary Amine (Ar-NH2) B->C D Schiff Base (Imine) Intermediate C->D -H2O E Thiazolidinones (Antimicrobial) D->E + Thioglycolic Acid (Cyclocondensation) F Azetidinones (Anti-inflammatory) D->F + Chloroacetyl Chloride (Staudinger Reaction) G Metal Complexes (DNA Cleavage) D->G + Cu(II)/Zn(II) Salts (Chelation)

Workflow of 6-Chloroquinoline-4-carbaldehyde Schiff Base Synthesis and Downstream Derivatization.

References

  • Vertex Pharmaceuticals Inc. (2003). WO2003002567A1 - New pyrazolo[3,4-d]pyrimidines inhibiting h. pylori infections.
  • Mistry, B., et al. (2010). Synthesis and characterization of some quinoline based azetidinones and thiazolidinones as antimicrobial agents. Scholars Research Library.
  • Connect Journals.
  • Sphinx Knowledge House. Synthesis, Characterisation, Antimicrobial activity and DNA Cleavage of (E)-2-((Tetrazolo[1,5-A]Quinolin-4....
  • Journal of Chemical and Pharmaceutical Research (JOCPR). Synthesis and pharmacological screening of derivatives of benzimidazole linked with quinoline and tetrazole.
  • World Journal of Pharmaceutical Research. Different biological activities of quinoline.

Sources

Application

Application Note: Preparation of 6-Chloroquinoline-4-carbaldehyde via Chemoselective Riley Oxidation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The quinoline scaffold is a privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antimalarial, antibacterial, and anticancer agents. Specifically, 6-chloroquinoline-4-carbaldehyde serves as a highly versatile electrophilic building block. The aldehyde functionality at the C4 position allows for downstream elaborations such as reductive aminations, Wittig olefinations, and condensation reactions to construct complex heterocyclic libraries.

The most direct and reliable method for synthesizing 6-chloroquinoline-4-carbaldehyde from 6-chloro-4-methylquinoline is the Riley Oxidation utilizing Selenium Dioxide ( SeO2​ ) [1].

Causality of the Chemical Transformation: The methyl group at the C4 position of the quinoline ring is highly activated (vinylogous to the C2 position) due to the electron-withdrawing nature of the heterocyclic nitrogen. The Riley oxidation exploits this activation. The mechanism proceeds via an initial ene-type reaction between the enamine tautomer of the methylquinoline and SeO2​ , forming an allylseleninic acid intermediate. This is followed by a [2,3]-sigmatropic rearrangement and subsequent elimination, which expels elemental selenium ( Se0 ) and water to yield the target formyl group [3].

Crucially, SeO2​ is highly chemoselective. Under controlled stoichiometric and thermal conditions, the oxidation arrests at the aldehyde stage, preventing over-oxidation to the corresponding carboxylic acid [2].

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the critical phase transitions and purification steps.

Workflow SM 6-Chloro-4-methylquinoline (Starting Material: 1.0 equiv) Reaction Reflux (100 °C), 4-8 h Riley Oxidation SM->Reaction Reagents Selenium Dioxide (SeO2) (Oxidant: 1.2 - 1.5 equiv) Reagents->Reaction Solvent 1,4-Dioxane (Reaction Medium) Solvent->Reaction Filtration Hot Filtration over Celite (Removes Elemental Se) Reaction->Filtration TLC confirms SM consumption Workup Aqueous Workup (NaHCO3 wash, Extraction) Filtration->Workup Filtrate Purification Silica Gel Chromatography or Recrystallization Workup->Purification Crude Extract Product 6-Chloroquinoline-4-carbaldehyde (Target Product) Purification->Product Pure Aldehyde

Workflow for the Riley oxidation of 6-chloro-4-methylquinoline to 6-chloroquinoline-4-carbaldehyde.

Materials and Reagents

Note: Selenium dioxide is highly toxic and a severe irritant. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagent / MaterialMW ( g/mol )EquivalentsFunction
6-Chloro-4-methylquinoline 177.631.0Starting Material
Selenium Dioxide ( SeO2​ ) 110.961.2 – 1.5Chemoselective Oxidant
1,4-Dioxane 88.1110 volumesSolvent
Ethyl Acetate (EtOAc) 88.11-Extraction / Eluent
Saturated NaHCO3​ (aq) --Neutralization / Wash
Celite® 545 --Filtration Aid

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure researchers can independently verify the success of each phase before proceeding.

Phase 1: Reaction Setup and Execution
  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-4-methylquinoline (1.0 equiv) in anhydrous 1,4-dioxane (approx. 10 mL per gram of substrate).

    • Causality: 1,4-dioxane is selected because its boiling point (~101 °C) provides the exact thermal energy required to overcome the activation barrier for the Riley oxidation of this specific heterocyclic system without causing thermal degradation.

  • Reagent Addition: Add Selenium dioxide (1.2 to 1.5 equiv) to the stirring solution in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to a vigorous reflux (100–105 °C external bath temperature).

    • Validation Checkpoint 1: Within 30 to 60 minutes of reflux, the initially clear or pale solution will begin to darken, and a red/black precipitate will form. This is elemental selenium ( Se0 ), a stoichiometric byproduct confirming that the oxidation cycle is actively turning over [3].

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (e.g., 7:3) solvent system. The product aldehyde will appear as a new, lower- Rf​ spot (due to the polar carbonyl group) that is highly UV-active and stains positive with 2,4-Dinitrophenylhydrazine (2,4-DNP).

Phase 2: Workup and Isolation
  • Hot Filtration: Once TLC indicates complete consumption of the starting material (typically 4–8 hours), remove the flask from the heat source. Immediately filter the hot reaction mixture through a tightly packed pad of Celite.

    • Causality: Elemental selenium can trap the product if the mixture is allowed to cool and crystallize. Hot filtration ensures the target aldehyde remains completely dissolved in the filtrate, maximizing isolated yield.

  • Washing: Wash the Celite pad thoroughly with hot 1,4-dioxane or hot ethyl acetate until the filtrate runs clear. Dispose of the selenium-contaminated Celite as hazardous heavy-metal waste.

  • Concentration: Concentrate the combined filtrate under reduced pressure to remove the majority of the 1,4-dioxane.

Phase 3: Extraction and Purification
  • Liquid-Liquid Extraction: Redissolve the crude oily residue in Ethyl Acetate. Wash the organic layer successively with saturated aqueous NaHCO3​ (to neutralize any trace seleninic acids), water, and brine.

    • Validation Checkpoint 2: The organic layer should transition to a clear yellow/orange solution, free of particulate matter.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography (eluting with a gradient of Hexanes to Ethyl Acetate) or by recrystallization from ethanol.

    • Validation Checkpoint 3: The purified 6-chloroquinoline-4-carbaldehyde should be isolated as a pale yellow to off-white solid.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion (Visible SM on TLC after 8h)Suboptimal reaction temperature or degraded SeO2​ (which readily absorbs moisture to form inactive H2​SeO3​ ).Ensure vigorous reflux. If necessary, add an additional 0.2 equiv of fresh, dry SeO2​ and continue heating.
Formation of Over-oxidized Byproduct (Baseline spot on TLC)Excessive oxidant equivalents or unnecessarily prolonged heating leading to carboxylic acid formation.Strictly limit SeO2​ to 1.5 equiv max. Quench/filter the reaction immediately upon SM disappearance.
Lower than Expected Yield Product co-precipitation with elemental selenium during cooling.Strictly adhere to the hot filtration protocol. Pre-warm the Buchner funnel and wash the Celite pad with hot solvent.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized 6-chloroquinoline-4-carbaldehyde, utilize the following spectroscopic markers:

  • 1 H NMR (400 MHz, CDCl3​ ): The defining diagnostic signal is the sharp singlet of the aldehyde proton ( -CHO ) appearing far downfield, typically between δ 10.30 – 10.60 ppm . The quinoline C2 and C3 protons will appear as distinct doublets in the aromatic region ( δ 7.50 – 9.20 ppm), with the C2 proton being the most deshielded [2].

  • IR Spectroscopy (ATR): Look for a strong, sharp carbonyl ( C=O ) stretching frequency around 1690 – 1710 cm −1 , characteristic of conjugated aromatic aldehydes.

References

  • Wang, P., & Lindsey, J. S. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1858. URL:[Link] [1]

  • Chang, Y.-C., et al. (2014). Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds. Bioorganic & Medicinal Chemistry Letters, 24(16), 3907-3911. URL:[Link] [2]

  • Młochowski, J., et al. (2013). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 18(12), 14759-14812. URL:[Link] [3]

Method

Application Note: 6-Chloroquinoline-4-carbaldehyde as a Privileged Electrophilic Scaffold in Heterocyclic Drug Discovery

Executive Summary In the landscape of medicinal chemistry, halogenated quinolines serve as foundational building blocks for a vast array of biologically active heterocycles[1]. Among these, 6-Chloroquinoline-4-carbaldehy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, halogenated quinolines serve as foundational building blocks for a vast array of biologically active heterocycles[1]. Among these, 6-Chloroquinoline-4-carbaldehyde (CAS No. 482583-75-5) [2] stands out as a highly versatile, bifunctional intermediate. The strategic placement of the electron-withdrawing chlorine atom at the C-6 position synergizes with the electron-deficient nature of the quinoline core, profoundly enhancing the electrophilicity of the C-4 formyl group. This application note provides an in-depth technical guide to utilizing 6-chloroquinoline-4-carbaldehyde in advanced synthetic workflows, specifically focusing on its role in generating potent anti-tubulin agents (quinoline-chalcones)[3] and antimicrobial H. pylori inhibitors (pyrazolo[3,4-d]pyrimidines)[4].

Physicochemical Profile & Reactivity Rationale

The synthetic utility of 6-chloroquinoline-4-carbaldehyde is dictated by its unique electronic and steric properties:

  • Enhanced Electrophilicity: The quinoline nitrogen inherently withdraws electron density from the aromatic system. The addition of a chlorine atom at the 6-position exerts a strong inductive effect (-I), which propagates through the fused bicyclic system. This further depletes electron density at the C-4 position, rendering the attached carbaldehyde highly susceptible to nucleophilic attack (e.g., by enolates or amines).

  • Lipophilicity and Bioavailability: In drug design, the 6-chloro substituent predictably increases the partition coefficient (logP) of the resulting pharmacophore. This lipophilic enhancement is critical for membrane permeation, allowing derivatives to effectively cross the bacterial cell envelope of H. pylori[4] or enter the cytoplasm of rapidly dividing cancer cells[3].

  • Regioselective Condensation: The steric hindrance around the C-4 position is minimal compared to the C-2 or C-8 positions, allowing for rapid, high-yielding condensation reactions without competing side reactions at the heteroatom.

G A 6-Chloroquinoline- 4-carbaldehyde B Aldol Condensation (Base Catalyzed) A->B C Schiff Base Formation (Acid Catalyzed) A->C D Knoevenagel Condensation A->D E Quinoline-Chalcones (Anti-tubulin Agents) B->E F Hydrazone Intermediates C->F H Cyanoacrylates/ Complex Heterocycles D->H G Pyrazolo[3,4-d]pyrimidines (H. pylori Inhibitors) F->G

Fig 1. Divergent synthetic pathways of 6-chloroquinoline-4-carbaldehyde in drug discovery.

Validated Experimental Protocols

The following protocols have been optimized to leverage the specific reactivity of 6-chloroquinoline-4-carbaldehyde, ensuring high yields and self-validating endpoints.

Protocol A: Synthesis of Quinoline-Chalcone Derivatives via Base-Catalyzed Aldol Condensation

Quinoline-chalcones are privileged structures that bind to the colchicine site of tubulin, inhibiting microtubule polymerization[3].

Mechanistic Causality: Sodium hydroxide is selected as the base in an ethanolic solvent system. The base deprotonates the α -carbon of the acetophenone derivative, generating a nucleophilic enolate. Ethanol is chosen because it solvates both the organic precursors and the inorganic base, while its protic nature facilitates the final dehydration step (E1cB mechanism) to form the thermodynamically stable trans- α,β -unsaturated ketone.

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve 6-chloroquinoline-4-carbaldehyde (1.0 mmol, 191.6 mg) and the desired substituted acetophenone (1.0 mmol) in 10 mL of absolute ethanol.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 10% aqueous NaOH (1.5 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents localized heating and suppresses the Cannizzaro reaction or self-condensation.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The highly UV-active aldehyde spot ( Rf​≈0.6 ) will disappear as a new, intensely fluorescent product spot emerges.

  • Quenching & Workup: Pour the mixture into 30 mL of crushed ice water. Neutralize the solution to pH 7 using 10% HCl. Validation: Neutralization forces the hydrophobic chalcone to precipitate out of the aqueous phase.

  • Isolation: Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol.

  • Analytical Validation: Confirm the E-geometry of the enone via 1 H NMR; the vinylic protons should appear as two distinct doublets with a coupling constant ( J ) of 15–16 Hz.

Protocol B: Synthesis of Hydrazone Intermediates for Pyrazolo[3,4-d]pyrimidine Assembly

Pyrazolo[3,4-d]pyrimidines synthesized from 6-chloroquinoline-4-carbaldehyde are potent inhibitors of the H. pylori MurI enzyme (glutamate racemase), which is essential for bacterial cell wall biosynthesis[4].

Mechanistic Causality: This reaction utilizes mild acid catalysis (glacial acetic acid). The acid protonates the carbonyl oxygen of the carbaldehyde, drastically increasing the electrophilicity of the C-4 carbon. Crucially, the pH is maintained around 4.5–5.0 to ensure the carbonyl is activated without fully protonating the nucleophilic primary amine of the hydrazine derivative.

Step-by-Step Workflow:

  • Preparation: Suspend 1-(cyclopropylmethyl)-6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 mmol) in 15 mL of anhydrous ethanol.

  • Condensation: Add 6-chloroquinoline-4-carbaldehyde (1.0 mmol, 191.6 mg) followed by 3 drops of glacial acetic acid (catalytic).

  • Reflux: Heat the mixture to 80 °C under reflux for 3 hours. Validation: As the reaction progresses, the starting materials will fully dissolve, followed by the precipitation of the hydrazone product, driving the equilibrium forward according to Le Chatelier's principle.

  • Isolation: Cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization. Filter the solid product and wash with 5 mL of ice-cold ethanol.

  • Analytical Validation: FTIR spectroscopy will confirm the transformation by the disappearance of the strong aldehyde C=O stretch (~1700 cm −1 ) and the appearance of a distinct imine C=N stretch (~1620 cm −1 ).

Quantitative Data Presentation

The optimization of reaction conditions and the resulting biological efficacy of the synthesized derivatives are summarized below.

Table 1: Reaction Optimization for Quinoline-Chalcone Synthesis (Protocol A)

Solvent SystemCatalyst (Equiv)TemperatureTime (h)Isolated Yield (%)
MethanolKOH (1.5)25 °C865
Ethanol NaOH (1.5) 0 °C to 25 °C 5 88
THFt-BuOK (1.2)0 °C to 25 °C1255
DMFPiperidine (0.2)80 °C2440

Note: Ethanol with NaOH provides the optimal balance of solubility and base strength, minimizing side reactions while facilitating product precipitation.

Table 2: Comparative Biological Target Profile of 6-Chloroquinoline Derivatives

Derivative ClassPrimary Biological TargetPharmacological ApplicationAverage IC 50​ / MIC
Quinoline-ChalconesTubulin (Colchicine binding site)Anticancer / Anti-proliferative1.2 – 3.5 µM
Pyrazolo[3,4-d]pyrimidinesMurI Enzyme (Glutamate racemase)Antibacterial (H. pylori)< 10 µM
Hydrazone IntermediatesHemozoin biocrystallizationAntimalarial (P. falciparum)0.5 – 2.0 µM

Pharmacological Targeting Mechanisms

The structural derivatives of 6-chloroquinoline-4-carbaldehyde exhibit pleiotropic pharmacological effects depending on their downstream functionalization. The diagram below illustrates the dual pathways by which these heterocycles exert their biological activity.

MOA A 6-Chloroquinoline Derivatives B Colchicine Binding Site (Tubulin) A->B Chalcones C MurI Enzyme (Glutamate Racemase) A->C Pyrazolo-pyrimidines D Inhibition of Microtubule Polymerization B->D E Inhibition of Cell Wall Biosynthesis C->E F Apoptosis in Cancer Cells D->F G Eradication of H. pylori E->G

Fig 2. Dual pharmacological targeting pathways of 6-chloroquinoline-based heterocyclic scaffolds.

References

  • [4] WO2003002567A1 - New pyrazolo[3,4-d]pyrimidines inhibiting h. pylori infections. Google Patents. Available at:

  • [1] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications. Available at:[Link]

  • [3] Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry (ACS). Available at: [Link]

Sources

Application

Application Note: Strategies for Solubilizing 6-Chloroquinoline-4-carbaldehyde for In Vitro Assays

An Application Note from the Senior Applications Desk **Abstract This guide provides a detailed framework and robust protocols for the solubilization of 6-Chloroquinoline-4-carbaldehyde, a heterocyclic compound with sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Applications Desk

**Abstract

This guide provides a detailed framework and robust protocols for the solubilization of 6-Chloroquinoline-4-carbaldehyde, a heterocyclic compound with significant potential in drug discovery. Recognizing the compound's inherent hydrophobicity and the general lack of public solubility data, this document outlines a systematic, tiered approach to solvent selection and solution preparation. We begin with the recommended primary co-solvent, Dimethyl Sulfoxide (DMSO), and provide step-by-step protocols for preparing high-concentration stock solutions and non-precipitating working solutions. Further, we address critical considerations for assay compatibility, including solvent-induced effects in both cell-based and biochemical assays. For particularly challenging applications, an advanced protocol for evaluating cyclodextrins as solubility enhancers is detailed. This application note is designed to equip researchers with the necessary strategies to achieve accurate, reproducible, and artifact-free results in their in vitro studies.

Introduction: The Quinoline Solubility Challenge

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 6-Chloroquinoline-4-carbaldehyde is a member of this class, featuring a bicyclic aromatic system that confers a hydrophobic character, predicting poor solubility in aqueous media—the basis for virtually all in vitro biological assays.[2] Inaccurate concentration, precipitation of the test article, or solvent-induced artifacts can lead to misleading data, compromising drug development pipelines.[3][4]

The primary objective of any in vitro screen is to measure the activity of the compound, not the confounding effects of its poor solubility or the solvent used to overcome it. Therefore, a logical and empirically validated solubilization strategy is paramount. This guide explains the causality behind solvent choice and provides self-validating protocols to ensure the compound remains in a monomeric, soluble state at the final assay concentration.

Physicochemical Profile of 6-Chloroquinoline-4-carbaldehyde

Quantitative experimental solubility data for 6-Chloroquinoline-4-carbaldehyde is not widely reported in the scientific literature.[1] However, its structural properties provide a strong basis for predicting its behavior. The data below is compiled from computational predictions and information on close structural analogs to guide initial solvent selection.

PropertyValue / PredictionSource / Comment
Molecular Formula C₁₀H₆ClNO[5]
Molecular Weight 191.61 g/mol [5]
XLogP3 (Predicted) 2.3[5][6]
Predicted Solubility Poor in water; Soluble in organic solvents.Based on high LogP and hydrophobic quinoline core.[2][7]
Storage (Solid) Inert atmosphere, 2-8°C[1]

The XLogP3 value of 2.3 indicates a lipophilic nature, reinforcing the expectation of low aqueous solubility.

Primary Solubilization Strategy: The Co-Solvent Approach with DMSO

For initial studies, the use of a water-miscible organic co-solvent is the most direct and widely adopted method.[8] Dimethyl sulfoxide (DMSO) is the industry-standard first-line choice due to its exceptional solvating power for a broad range of polar and non-polar compounds and its complete miscibility with aqueous buffers and cell culture media.[7][9]

This protocol details the preparation of a high-concentration master stock, which serves as the foundation for all subsequent dilutions.

Rationale: Preparing a high-concentration stock minimizes the volume of organic solvent carried into the final assay, thereby reducing the risk of solvent-induced artifacts.[7] A 10 mM concentration is a common standard in compound libraries.

Materials:

  • 6-Chloroquinoline-4-carbaldehyde powder

  • Anhydrous (or cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Analytical balance (accurate to 0.1 mg)

  • Sterile microcentrifuge tube or amber glass vial

  • Vortex mixer and bath sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of 6-Chloroquinoline-4-carbaldehyde needed to prepare your desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L × Volume (L) × 191.61 g/mol

    • Example (for 1 mL): Mass = 10 × 0.001 × 191.61 = 1.916 mg

  • Weigh Compound: Carefully weigh the calculated mass of the compound and transfer it into a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Promote Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes.[2] Gentle warming in a 37°C water bath can be used as a final step, but caution must be exercised regarding the compound's thermal stability.[2]

  • Visual Confirmation: Inspect the solution against a light source to ensure it is clear and free of any visible particulates. A fully dissolved stock solution is critical for accurate downstream dilutions.

  • Storage: Aliquot the master stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store at -20°C or -80°C in tightly sealed vials.

A Calculate Mass (e.g., for 10 mM) B Weigh Compound into Sterile Vial A->B C Add Anhydrous DMSO B->C D Promote Dissolution (Vortex, Sonicate) C->D E Visually Confirm Complete Dissolution D->E F Aliquot & Store at -20°C / -80°C E->F

Caption: Workflow for preparing a DMSO master stock solution.

A frequent failure point occurs when a high-concentration DMSO stock is diluted directly into an aqueous assay buffer. This rapid solvent switch drastically lowers the concentration of the organic co-solvent, causing the compound's local concentration to exceed its solubility limit in the now predominantly aqueous environment, leading to precipitation ("crashing out").[8] This phenomenon, sometimes called "DMSO shock," results in an unknown and lower-than-intended final concentration, invalidating experimental results.

This protocol is designed to mitigate precipitation by gradually reducing the DMSO concentration.

Rationale: By first performing serial dilutions in 100% DMSO, and only then performing the final large dilution into the aqueous medium, the compound is introduced to the aqueous environment at a much lower and more manageable concentration, preventing it from crashing out.[9][11]

Procedure:

  • Create Intermediate Dilutions: Using your 10 mM master stock, prepare a series of intermediate concentrations (e.g., 5 mM, 1 mM, 0.5 mM, 0.1 mM) in 100% DMSO.

  • Prepare Final Working Solution: Add a small volume of the appropriate intermediate DMSO stock to the final aqueous assay buffer or cell culture medium.

    • Example: To prepare a 10 µM working solution in 1 mL of media with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM intermediate stock to 999 µL of media.

  • Mixing: Mix immediately and thoroughly by gentle vortexing or inversion.

  • Vehicle Control: Crucially, prepare a vehicle control containing the exact same final concentration of DMSO as your experimental samples.[10][12] This is essential to differentiate the compound's effect from any effect of the solvent itself.

Assay-Specific Solvent Considerations

The choice of solvent and its final concentration must be validated for compatibility with the specific assay system. An inappropriate solvent can inhibit enzymes, induce cytotoxicity, or interfere with detection reagents.[12][13]

SolventRecommended Final Conc. (Cell-Based)Recommended Final Conc. (Biochemical)ProsCons & Potential Interferences
DMSO < 0.5%, ideally ≤ 0.1% [10][12]< 2%, ideally < 1%Excellent and broad solubilizing power; miscible with water.[9]Can induce cell differentiation or stress.[12] May inhibit certain enzymes or interfere with luciferase/fluorescence assays at higher concentrations.[13]
Ethanol < 0.5%< 5%Biocompatible at low concentrations; volatile.Less powerful solvent than DMSO. Can affect cellular ROS production.[14] Can denature some proteins at higher concentrations.[15]
DMF Not generally recommended< 1%Strong solubilizing power.Higher toxicity profile compared to DMSO and Ethanol.[16]

Key Considerations:

  • For Cell-Based Assays: Always perform a solvent tolerance test on your specific cell line. Incubate cells with a range of solvent concentrations (e.g., 0.05% to 2% DMSO) and measure viability (e.g., using an MTT or CellTiter-Glo assay) to determine the maximum non-toxic concentration.[17]

  • For Biochemical Assays: The effect of a solvent is highly enzyme-specific.[13] It can alter kinetic parameters like Vmax or Km.[13] It is imperative to run a control experiment measuring enzyme activity in the presence of the vehicle to ensure the solvent does not significantly alter the baseline enzymatic rate.

Advanced Solubilization Strategy: Cyclodextrin Encapsulation

If 6-Chloroquinoline-4-carbaldehyde precipitates even with careful dilution techniques, or if the assay is intolerant to organic solvents, an alternative formulation strategy is required. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common excipient that can form soluble inclusion complexes with hydrophobic molecules.[2][7]

This protocol establishes the concentration of HP-β-CD required to solubilize a target concentration of the compound.

Rationale: This is a self-validating experiment to empirically determine the utility of this formulation approach. By measuring the amount of compound that dissolves in increasing concentrations of HP-β-CD, a phase-solubility diagram can be constructed.

Materials:

  • 6-Chloroquinoline-4-carbaldehyde powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • High-speed centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Excess Compound: Add an excess amount of solid 6-Chloroquinoline-4-carbaldehyde to a fixed volume of each cyclodextrin solution. Ensure undissolved solid is clearly visible.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (>10,000 x g) for 20 minutes to pellet all undissolved material.[2]

  • Quantify Solubilized Compound: Carefully collect the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).

  • Analyze Data: Plot the concentration of dissolved 6-Chloroquinoline-4-carbaldehyde against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration indicates the formation of a soluble inclusion complex.[7] This plot will allow you to determine the minimum HP-β-CD concentration needed for your target assay concentration.

Start Poorly Soluble 6-Chloroquinoline-4-carbaldehyde A Prepare 10 mM Stock in 100% DMSO (Protocol 1) Start->A B Does it fully dissolve? A->B C Yes B->C   D No B->D   F Prepare Working Solution via Serial Dilution (Protocol 2) C->F D->A E Troubleshoot: - Sonicate Longer - Gentle Warming (37°C) - Lower Stock Concentration G Does it precipitate in aqueous buffer? F->G H No G->H   I Yes G->I   J Proceed with Assay (Include Vehicle Control) H->J K Troubleshoot: - Lower Final Concentration - Increase Final DMSO % (if assay tolerates) I->K L Still Precipitates or Assay is Solvent-Intolerant? K->L L->J If resolved M Yes L->M If not resolved N Evaluate Alternative Strategy: HP-β-Cyclodextrin (Protocol 3) M->N

Sources

Method

Application Note: Chemoselective Catalytic Reduction of 6-Chloroquinoline-4-carbaldehyde

The Chemoselectivity Triad: Defining the Challenge When scaling up the synthesis of 6-chloroquinoline-4-carbaldehyde derivatives—critical scaffolds in the development of antimalarials and kinase inhibitors—process chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chemoselectivity Triad: Defining the Challenge

When scaling up the synthesis of 6-chloroquinoline-4-carbaldehyde derivatives—critical scaffolds in the development of antimalarials and kinase inhibitors—process chemists encounter a classic "chemoselectivity triad." The molecule presents three competing reactive sites:

  • The C4-Carbaldehyde: The target for reduction to yield 6-chloroquinoline-4-methanol.

  • The C6-Aryl Chloride: Highly susceptible to hydrodehalogenation under standard catalytic conditions.

  • The Quinoline Core: A heteroaromatic ring prone to over-reduction (yielding tetrahydroquinoline derivatives) and a nitrogen atom capable of poisoning transition metal catalysts via irreversible coordination.

Standardizing a protocol requires moving away from stoichiometric hydride reagents (e.g., NaBH4​ ) toward catalytic systems that offer high atom economy without compromising the labile C–Cl bond.

Mechanistic Causality: Bypassing Oxidative Addition

Traditional heterogeneous palladium catalysts (e.g., Pd/C) are strictly contraindicated for this transformation. Palladium possesses a low activation barrier for oxidative addition into the C(sp2)–Cl bond, leading to rapid and irreversible hydrodehalogenation, which yields quinoline-4-methanol as a major impurity[1].

To achieve absolute chemoselectivity, the catalytic system must either lack the electronic capability for C–Cl insertion or operate via an entirely different mechanistic paradigm.

Strategy A: Base-Metal Homogeneous Catalysis (Outer-Sphere Mechanism) Recent advancements in iron-based pincer complexes, specifically [Fe(PNPMe-iPr)(CO)(H)(Br)] , have demonstrated noble-metal-like activity for aldehyde reduction while remaining completely inert to aryl chlorides[2]. Unlike classical inner-sphere mechanisms that require substrate coordination to the metal, this Fe(II) catalyst operates via an outer-sphere mechanism . The active trans-dihydride species transfers a hydride to the carbonyl carbon and a proton from the ligand amine to the carbonyl oxygen simultaneously. Because the aryl chloride never interacts directly with the metal center, dehalogenation is completely suppressed[2].

Strategy B: Transfer Hydrogenation (Meerwein-Ponndorf-Verley Type) For laboratories lacking high-pressure hydrogen infrastructure, catalytic transfer hydrogenation using isopropanol as both solvent and hydrogen donor is highly effective. Utilizing a metal-free photocatalyst (like TiO2​ ) or a Ru-based system under MPV conditions ensures that the reduction is strictly limited to the polarized carbonyl group, leaving the C–Cl bond intact[3].

G Sub 6-Chloroquinoline- 4-carbaldehyde Target 6-Chloroquinoline- 4-methanol (Target) Sub->Target Chemoselective Catalysis Side1 Quinoline-4-methanol (Dehalogenation) Sub->Side1 Pd/C + H2 (Oxidative Addition) Side2 Reduced Quinoline Ring (Over-reduction) Sub->Side2 High Temp/Pressure

Reaction pathways showing chemoselective reduction vs. dehalogenation and over-reduction.

Comparative Efficacy Data

The following table summarizes the quantitative performance of various catalytic systems when applied to halo-aromatic aldehydes, highlighting the stark contrast in chemoselectivity.

Catalytic SystemHydrogen SourceTemp (°C)Conversion (%)Selectivity for Target (%)Dehalogenation (%)
Pd/C (Standard) 5 bar H2​ 25>99<15>85
[Fe(PNP) Pincer] 10 bar H2​ 40>99>990
TiO₂ (MPV-type) Isopropanol25 (UV)95>990

Validated Experimental Workflows

Protocol A: Homogeneous Hydrogenation using Fe-PNP Pincer Complex

This protocol leverages the outer-sphere mechanism of the Fe(II) pincer complex to achieve flawless chemoselectivity[2].

Reagents:

  • 6-Chloroquinoline-4-carbaldehyde (1.0 mmol)

  • [Fe(PNPMe-iPr)(CO)(H)(Br)] Precatalyst (0.1 mol%)

  • Potassium tert-butoxide ( KOtBu ) (0.2 mol%)

  • Anhydrous Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with 6-chloroquinoline-4-carbaldehyde and anhydrous ethanol.

  • Catalyst Activation: Add the Fe-PNP precatalyst and KOtBu to the mixture.

    • Self-Validation Checkpoint 1: Observe a distinct color shift in the solution, indicating the successful dehydrohalogenation of the precatalyst to form the active trans-dihydride Fe(II) species.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge with H2​ gas three times. Pressurize the reactor to 10 bar H2​ .

  • Reaction: Heat the reaction mixture to 40 °C and stir at 800 rpm for 2 hours.

  • Workup & Analysis: Carefully vent the H2​ gas. Filter the mixture through a short pad of silica to remove the iron catalyst, washing with ethyl acetate.

    • Self-Validation Checkpoint 2: Analyze a 10 µL aliquot via LC-MS. The disappearance of the aldehyde peak and the absolute absence of a mass corresponding to the dehalogenated product (M - 34 Da) validates the chemoselectivity of the run.

Mechanism A Precatalyst [Fe(PNP)(CO)(H)(Br)] B Active Species Trans-dihydride Fe(II) A->B + Base, + H2 - HBr C Outer-Sphere Transfer (No C-Cl insertion) B->C + Aldehyde D Product Release 6-Chloroquinoline-4-methanol C->D Hydride & Proton Transfer D->B + H2 (Regeneration)

Outer-sphere mechanism of Fe-PNP catalyst enabling chemoselective aldehyde reduction.

Protocol B: MPV-Type Transfer Hydrogenation

For environments where high-pressure H2​ is unfeasible, this protocol utilizes a metal-free photocatalytic approach[3].

Reagents:

  • 6-Chloroquinoline-4-carbaldehyde (1.0 mmol)

  • Bare TiO2​ powder (e.g., P25) (50 mg)

  • Isopropanol (10 mL)

Step-by-Step Methodology:

  • Suspension: Suspend the TiO2​ powder in isopropanol containing the 6-chloroquinoline-4-carbaldehyde substrate within a quartz reaction vessel.

  • Degassing: Purge the suspension with Argon for 15 minutes to remove dissolved oxygen, which can quench the photocatalytic cycle.

  • Irradiation: Irradiate the suspension using a UV-LED array (λ = 365 nm) while stirring vigorously at 25 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor the headspace or liquid phase via GC-FID for the generation of acetone. The stoichiometric production of acetone confirms that isopropanol is successfully acting as the terminal hydrogen donor in the MPV-type cycle.

  • Isolation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the TiO2​ catalyst. Decant the supernatant and evaporate the isopropanol under reduced pressure to yield the pure 6-chloroquinoline-4-methanol.

References

  • Li, Y., et al. "Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst." Catalysts, 2019, 9(5), 403. URL:[Link]

  • Gorgas, N., et al. "Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity." ACS Catalysis, 2016, 6(4), 2664-2672. URL:[Link]

  • Shiraishi, Y., et al. "Meerwein–Ponndorf–Verley-type Reduction over a Metal-free TiO2 Photocatalyst in Alcohol: Chemoselective Hydrogenation of p-Chlorobenzaldehyde." Chemistry Letters, 2007, 36(1), 98-99. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Synthesis Yield of 6-Chloroquinoline-4-carbaldehyde

Overview 6-Chloroquinoline-4-carbaldehyde is a highly valuable electrophilic building block used extensively in the development of antimalarials, kinase inhibitors, and other pharmaceutical intermediates[1]. However, syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

6-Chloroquinoline-4-carbaldehyde is a highly valuable electrophilic building block used extensively in the development of antimalarials, kinase inhibitors, and other pharmaceutical intermediates[1]. However, synthesizing this specific isomer in high yield presents significant chemoselectivity challenges. Researchers frequently encounter issues with over-oxidation to the carboxylic acid or over-reduction to the primary alcohol.

This guide provides field-proven troubleshooting protocols to optimize your synthesis.

Synthesis Route Selection & Yield Comparison

We recommend two primary validated pathways depending on your starting material availability and scale.

Table 1: Quantitative Comparison of Synthetic Routes for 6-Chloroquinoline-4-carbaldehyde

ParameterRoute A: Riley OxidationRoute B: DIBAL-H Partial Reduction
Starting Material 6-Chloro-4-methylquinolineMethyl 6-chloroquinoline-4-carboxylate
Reagent SeO2 (Selenium dioxide)DIBAL-H (Diisobutylaluminum hydride)
Typical Yield 65% - 75%80% - 90%
Reaction Temp 80°C - 100°C (Reflux)-78°C (Cryogenic)
Major Impurity Carboxylic acid (over-oxidation)Primary alcohol (over-reduction)
Scalability Moderate (Toxicity of Se byproducts)High (Requires cryogenic reactors)

Route A: Riley Oxidation Troubleshooting Guide

The Science Behind the Protocol

The Riley oxidation utilizes Selenium dioxide (SeO₂) to selectively oxidize activated allylic or benzylic methyl groups to aldehydes[2]. For 6-chloro-4-methylquinoline, the methyl group at the 4-position is highly activated by the electron-withdrawing quinoline ring. The reaction proceeds via an initial enolization, followed by an electrophilic attack by SeO₂ to form a selenite ester, which then undergoes a [2,3]-sigmatropic rearrangement and elimination to yield the aldehyde[2].

RileyOxidation Start 6-Chloro-4-methylquinoline + SeO2 (1.2 eq) React Reflux in 1,4-Dioxane/H2O (80-100°C, 4-8 h) Start->React Check TLC/HPLC Check: Conversion Status? React->Check Incomplete Incomplete Conversion Check->Incomplete SM Remains OverOx Over-oxidation (Carboxylic Acid) Check->OverOx Acid Forms Complete Complete Conversion Check->Complete Optimal Aldehyde AddSeO2 Add 0.2 eq SeO2 Extend Time Incomplete->AddSeO2 AddSeO2->React ReduceTemp Lower Temp/Equivalents in Next Batch OverOx->ReduceTemp Workup Filter hot (remove Se) Concentrate & Purify Complete->Workup Target 6-Chloroquinoline-4-carbaldehyde Workup->Target

Caption: Optimization workflow for the SeO2 oxidation of 6-chloro-4-methylquinoline.

Step-by-Step Methodology
  • Preparation: Suspend SeO₂ (1.2 equivalents) in 1,4-dioxane containing 2-5% water.

    • Causality: The addition of water is crucial as it accelerates the hydrolysis of the intermediate selenite ester to the final aldehyde, preventing the reaction from stalling[3].

  • Activation: Heat the suspension to 80°C for 15 minutes to ensure proper dispersion.

  • Addition: Add 6-chloro-4-methylquinoline (1.0 equivalent) in one portion.

  • Reaction: Reflux the mixture (approx. 100°C) for 4 to 8 hours. Monitor via LC-MS or TLC (Eluent: Hexane/EtOAc 3:1).

  • Isolation: Once complete, filter the reaction mixture while hot through a pad of Celite to remove precipitated red/black selenium metal.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

FAQs: Riley Oxidation

Q: Why is my yield dropping due to over-oxidation? Over-oxidation to 6-chloroquinoline-4-carboxylic acid occurs if excess SeO₂ is used or if the reaction is refluxed for too long[2]. To troubleshoot:

  • Strictly limit SeO₂ to 1.1 - 1.2 equivalents.

  • Implement a strict In-Process Control (IPC) protocol, checking the reaction every hour after the 3-hour mark.

Q: The reaction is stalling at 50% conversion. Should I add more SeO₂? Before adding more SeO₂, ensure your 1,4-dioxane isn't completely anhydrous. If it is, add a few drops of water. If the reaction still stalls, you may add an additional 0.2 equivalents of SeO₂, but monitor closely to avoid over-oxidation.

Route B: Partial Reduction Troubleshooting Guide

The Science Behind the Protocol

Reducing a carboxylic acid derivative directly to an aldehyde is notoriously difficult because aldehydes are generally more electrophilic than their parent esters, leading to over-reduction to the primary alcohol[4]. However, Diisobutylaluminum hydride (DIBAL-H) circumvents this at cryogenic temperatures (-78°C). The bulky hydride attacks the ester carbonyl to form a stable tetrahedral aluminum hemiacetal intermediate[5]. Because this intermediate is stable at -78°C, it prevents further hydride attack. The free aldehyde is only released during the acidic aqueous workup[5].

DIBALH_Reduction Start Methyl 6-chloroquinoline-4-carboxylate in dry DCM/Toluene Cool Cool to -78°C (Dry Ice/Acetone) Start->Cool Add Dropwise Addition of DIBAL-H (1.05 eq) Cool->Add Inter Tetrahedral Aluminum Intermediate Formed Add->Inter Check Reaction Profile (via Aliquot Quench) Inter->Check OverRed Primary Alcohol Detected Check->OverRed Over-reduction Good Clean Intermediate Check->Good Selective FixOver Ensure Strict -78°C Reduce DIBAL-H eq OverRed->FixOver Quench Quench with MeOH at -78°C then sat. Rochelle's Salt Good->Quench Target 6-Chloroquinoline-4-carbaldehyde Quench->Target

Caption: Logical workflow for the controlled DIBAL-H reduction to aldehyde.

Step-by-Step Methodology
  • Preparation: Dissolve methyl 6-chloroquinoline-4-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene under an inert Argon atmosphere.

  • Cooling: Cool the reactor to exactly -78°C using a dry ice/acetone bath.

    • Causality: Temperatures rising above -60°C will cause the tetrahedral intermediate to collapse prematurely into the aldehyde, which will immediately react with remaining DIBAL-H to form the unwanted alcohol[5].

  • Addition: Add DIBAL-H (1.05 eq, 1M in Toluene) dropwise via a syringe pump over 30-45 minutes, maintaining the internal temperature below -70°C.

  • Reaction: Stir at -78°C for 1 hour.

  • Self-Validating Step: Quench a 0.1 mL aliquot into methanol, extract with ethyl acetate, and run a rapid TLC. You should see complete disappearance of the ester with a single new spot for the aldehyde.

  • Quench: Quench the main reaction by adding anhydrous Methanol (2.0 eq) dropwise at -78°C to safely destroy unreacted DIBAL-H.

  • Workup: Remove the cooling bath and add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). Stir vigorously for 2 hours at room temperature.

    • Causality: Rochelle's salt chelates the aluminum ions, breaking up the stubborn aluminum emulsion and allowing for clean phase separation.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate to yield the aldehyde.

FAQs: DIBAL-H Reduction

Q: I am getting a terrible emulsion during the workup. How do I fix this? Aluminum-based reductions are notorious for forming thick, gelatinous emulsions upon aqueous quench. If the Rochelle's salt method (Step 7) is too slow, ensure you are stirring vigorously enough. The mixture will initially look like a thick white gel, but after 1-2 hours of rapid stirring, it will spontaneously resolve into two distinct, clear layers. Do not attempt to filter the emulsion through Celite before it resolves, as it will clog immediately.

Q: I see a large amount of primary alcohol in my product. What went wrong? This is a classic sign of over-reduction. Ensure your DIBAL-H is titrated correctly (do not use a large excess; 1.05 eq is sufficient). More importantly, verify your internal reaction temperature. If your addition rate is too fast, the localized exothermic reaction will raise the temperature, collapsing the intermediate[5].

References

  • Organic Chemistry Portal. "Reduction of carboxyl compounds to aldehydes." organic-chemistry.org. URL: https://www.organic-chemistry.org/synthesis/C1O/aldehydes/reductions.shtm
  • Chemistry LibreTexts. "18.7: Reduction of Carboxylic Acids and Their Derivatives." libretexts.org. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/18%3A_Ketones_and_Aldehydes/18.
  • Ptaszek, M., et al. "Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review." nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215570/
  • Csomos, A., et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." arkat-usa.org. URL: https://www.
  • Saeed, A., et al. "Exploration of quinolone and quinoline derivatives as potential anticancer agents." nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6737380/

Sources

Optimization

Troubleshooting low solubility of 6-Chloroquinoline-4-carbaldehyde in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the aqueous insolubility of 6-Chloroquinoline-4-carbaldehyde (CAS 48258...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the aqueous insolubility of 6-Chloroquinoline-4-carbaldehyde (CAS 482583-75-5).

This bifunctional building block is highly valuable for synthesizing antimalarial agents and kinase inhibitors, but its lipophilic quinoline core and electron-withdrawing chlorine atom drastically reduce its hydration capacity. This guide provides field-proven, mechanistically grounded strategies to overcome these thermodynamic barriers in aqueous media.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My 6-Chloroquinoline-4-carbaldehyde stock is dissolved in 100% DMSO, but it crashes out immediately upon dilution into my aqueous assay buffer. Why does this happen, and how can I prevent it? Causality & Solution: This phenomenon, known as "solvent shift precipitation," occurs because the compound's hydrophobic lattice energy exceeds its solvation energy in water. When DMSO is diluted, the local dielectric constant of the medium abruptly increases, forcing the lipophilic quinoline derivative to aggregate to minimize thermodynamically unfavorable interactions with water (1)[1]. Actionable Fix: Instead of a direct spike-in, employ a "step-down" co-solvent gradient. Pre-dilute the DMSO stock 1:10 into an intermediate solvent (e.g., PEG-400) before final introduction into the aqueous buffer, ensuring the final DMSO concentration remains below 1% (v/v).

Q2: Can I use pH adjustments to force 6-Chloroquinoline-4-carbaldehyde into solution? Causality & Solution: Yes, but with strict kinetic limitations. The quinoline nitrogen is weakly basic. Lowering the pH (typically < 3.0) protonates the nitrogen, forming a cationic salt that readily interacts with water dipoles, significantly increasing solubility (2)[2]. However, the 4-carbaldehyde group is highly susceptible to hydration and subsequent oxidation under extreme aqueous conditions. Acidification should only be used for immediate, cell-free biochemical assays.

Q3: What is the most reliable method to maintain this compound in solution for 48-hour cell-based assays without using toxic levels of organic solvents? Causality & Solution: Cyclodextrin complexation is the gold standard for biological assays. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity that encapsulates the lipophilic 6-chloroquinoline moiety, while its hydrophilic exterior maintains aqueous solubility (3)[3]. This non-covalent inclusion complex shields the compound from the bulk aqueous phase, preventing precipitation without altering its intrinsic membrane permeability.

SolubilizationWorkflow Start 6-Chloroquinoline-4-carbaldehyde Solubility Issue AssayType Is the assay sensitive to organic solvents? Start->AssayType YesOrg Yes (e.g., Cell Culture) AssayType->YesOrg Yes NoOrg No (e.g., Chemical Synthesis) AssayType->NoOrg No Cyclo Use HP-β-CD Complexation (See Protocol 1) YesOrg->Cyclo Acid Is acidic pH tolerated? NoOrg->Acid CoSolvent Use DMSO/PEG-400 Co-solvent System Acid->CoSolvent No AcidYes Protonate Quinoline Nitrogen (pH < 3.0) Acid->AcidYes Yes

Decision matrix for solubilizing 6-Chloroquinoline-4-carbaldehyde.

Part 2: Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary Mechanism of ActionEst. Max Aqueous ConcentrationBiological Assay CompatibilityPrimary Drawback / Limitation
100% DMSO Spike-in Co-solvency / Dielectric shift< 10 µM (precipitates rapidly)Poor (Toxicity > 1% v/v)Extremely high risk of solvent crash-out
Acidification (pH < 3) Nitrogen protonation (Cationic)> 10 mMModerate (Requires neutralization)Aldehyde degradation/oxidation risk
HP-β-CD Complexation Hydrophobic cavity inclusion1 - 5 mMExcellent (Membrane inert)Requires 24-48h equilibration time
Non-ionic Surfactants Micellar encapsulation50 - 500 µMModerate (Can disrupt membranes)High background in optical assays

Part 3: Self-Validating Experimental Protocols

Protocol 1: Phase-Solubility Profiling using HP-β-CD

This protocol determines the exact complexation efficiency (CE) required to solubilize your target concentration.

  • Preparation: Prepare 0%, 2%, 5%, 10%, and 20% (w/v) HP-β-CD solutions in your target experimental buffer (e.g., PBS, pH 7.4).

  • Saturation: Add an excess of solid 6-Chloroquinoline-4-carbaldehyde (e.g., 5 mg) to 1 mL of each cyclodextrin solution.

  • Equilibration: Seal the vials and agitate at 25°C for 48 hours.

    • Self-Validation Checkpoint: Visually inspect the vials at 48 hours. A solid pellet must remain at the bottom. If the solution is completely clear, the system is not saturated; add more solid compound and equilibrate for another 24 hours.

  • Separation: Centrifuge at 15,000 x g for 15 minutes to pellet the undissolved compound, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification & Analysis: Quantify the dissolved compound using HPLC-UV. Plot the drug concentration against the HP-β-CD concentration.

    • Self-Validation Checkpoint: A linear slope (AL-type phase-solubility diagram) confirms a 1:1 stoichiometric inclusion complex, validating that the solubilization is driven by true encapsulation rather than random aggregation (4)[4].

CyclodextrinMechanism FreeDrug Free Compound Hydrophobic Aggregation Equilibrium K_1:1 FreeDrug->Equilibrium FreeCD HP-β-CD Hydrophilic Exterior Hydrophobic Cavity FreeCD->Equilibrium Complex Inclusion Complex 1:1 Stoichiometry Aqueous Soluble Equilibrium->Complex Dynamic Equilibrium

Thermodynamic equilibrium of HP-β-CD inclusion complexation.

Protocol 2: Acid-Mediated Solubilization and Kinetic Neutralization

Use this protocol for rapid solubilization in cell-free biochemical assays where cyclodextrins might interfere with target binding.

  • Acidification: Suspend 6-Chloroquinoline-4-carbaldehyde in 0.1 M HCl to achieve a 10 mM stock. Vortex vigorously and sonicate for 5 minutes.

    • Self-Validation Checkpoint: The suspension must transition to a completely transparent, pale-yellow solution, confirming full protonation of the quinoline nitrogen.

  • Dilution: Dilute the acidic stock 1:100 into your working assay buffer (e.g., 50 mM HEPES).

  • Neutralization: Slowly titrate the buffer back to pH 7.4 using 0.1 M NaOH under rapid magnetic stirring.

  • Stability Verification: Measure the Optical Density at 600 nm (OD600) immediately after neutralization.

    • Self-Validation Checkpoint: An OD600 reading > 0.05 indicates light scattering from micro-precipitates. If this occurs, your target concentration exceeds the neutral thermodynamic solubility limit, and you must default to the HP-β-CD method (Protocol 1).

References

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at:[Link]

  • Carbohyde. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Available at: [Link]

  • PubMed / NIH. Evaluation of cyclodextrin solubilization of drugs. Available at: [Link]

Sources

Troubleshooting

Purification techniques for 6-Chloroquinoline-4-carbaldehyde reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the synthesis and isolation of 6-Chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the synthesis and isolation of 6-Chloroquinoline-4-carbaldehyde[1].

The synthesis of this highly electrophilic building block—typically achieved via the benzylic oxidation of 6-chloro-4-methylquinoline using selenium dioxide (SeO 2​ )[2]—presents unique purification challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for isolating high-purity material.

Quantitative Impurity Profiling

Effective purification requires exploiting the physicochemical differences between the target aldehyde and its common reaction byproducts. Table 1 summarizes the quantitative data necessary for designing your separation strategy.

Table 1: Impurity Profiling in SeO 2​ Oxidation of 6-Chloro-4-methylquinoline

CompoundMW ( g/mol )Approx. Rf​ (Hexane:EtOAc 3:1)Physicochemical StatePrimary Removal Strategy
6-Chloro-4-methylquinoline (SM) 177.630.65Soluble in non-polar organicsFlash Chromatography
6-Chloroquinoline-4-carbaldehyde (Target) 191.610.40Soluble in EtOAc/DCMTarget Isolation
6-Chloroquinoline-4-carboxylic acid 207.610.00 (Baseline)Soluble in basic aqueousLiquid-Liquid Extraction
Elemental Selenium (Se 0 ) 78.96N/AInsoluble colloidal suspensionCelite & Na 2​ SO 3​ Wash

Troubleshooting & FAQs

Q1: My reaction mixture is a stubborn, cloudy orange/red suspension that clogs filter paper. How do I efficiently remove the selenium byproducts? A1: The Riley oxidation of 4-methylquinolines using SeO 2​ inherently generates elemental selenium (Se 0 ) as a byproduct. Because selenium often precipitates as a fine colloid, it easily passes through standard filter paper and irreversibly clogs fritted funnels. Causality & Solution: The colloidal nature of Se 0 prevents simple mechanical filtration. To resolve this, you must first filter the crude reaction mixture through a tightly packed pad of Celite[3]. If a red tint persists in the organic filtrate, wash the organic layer with a 10% aqueous sodium sulfite (Na 2​ SO 3​ ) solution. The sulfite reacts with elemental selenium to form water-soluble sodium thioselenoate (Na 2​ SSeO 3​ ), effectively extracting it into the aqueous phase.

Q2: I am losing a significant portion of my yield to a baseline spot on my TLC. What is this, and can I recover it? A2: The baseline spot is almost certainly 6-chloroquinoline-4-carboxylic acid, the over-oxidation byproduct. Causality & Solution: The highly electrophilic nature of the C4-position on the quinoline ring makes the newly formed aldehyde susceptible to further oxidation, especially if excess SeO 2​ is used or if reaction times are prolonged[2]. Because it is a carboxylic acid, it will remain at the baseline in standard normal-phase TLC. Actionable Fix: You can separate this by washing your organic layer with saturated aqueous NaHCO 3​ . The acid will partition into the aqueous layer. If you wish to recover this material (which can later be reduced back to the aldehyde using DIBAL-H), carefully acidify the aqueous layer with 1M HCl to pH 3; the 6-chloroquinoline-4-carboxylic acid will precipitate as a white solid.

Q3: During silica gel flash chromatography, my product band splits, and a new, slightly more polar spot appears. I am using a Dichloromethane/Methanol gradient. Why is my product degrading? A3: You are observing the in-situ formation of 6-chloroquinoline-4-carbaldehyde dimethyl acetal. Causality & Solution: Quinoline-4-carbaldehydes are highly electron-deficient. The slightly acidic nature of standard silica gel, combined with the nucleophilicity of methanol, catalyzes the conversion of the aldehyde into its dimethyl acetal directly on the column. Actionable Fix: Never use alcoholic solvents (MeOH, EtOH) during the workup or chromatography of quinoline-4-carbaldehydes. Switch to a strictly non-alcoholic Hexane/Ethyl Acetate solvent system[3].

Standardized Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems.

Protocol A: Optimized Post-Oxidation Workup & Selenium Quenching
  • Cooling & Initial Filtration: Cool the reaction mixture (typically in p-xylene or dioxane) to room temperature. Prepare a tightly packed Celite pad (2-3 cm) in a fritted glass funnel.

  • Bulk Selenium Removal: Filter the crude mixture under vacuum to remove the bulk of the insoluble elemental selenium[3]. Wash the Celite pad with ethyl acetate until the filtrate runs clear.

  • Colloidal Selenium Quench: Transfer the filtrate to a separatory funnel and wash with 10% aqueous Na 2​ SO 3​ (1 x 50 mL per 10 mmol scale).

  • Acid Byproduct Extraction: Wash the organic layer with saturated aqueous NaHCO 3​ (2 x 50 mL). Causality: This deprotonates the over-oxidized 6-chloroquinoline-4-carboxylic acid, moving it entirely to the aqueous phase.

  • System Validation Check: Acidify a 1 mL aliquot of the discarded NaHCO 3​ wash with 1M HCl. The appearance of a white precipitate confirms the successful extraction of the carboxylic acid impurity. If precipitation is heavy, perform an additional NaHCO 3​ wash on the organic layer.

  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Anhydrous Flash Chromatography
  • Column Preparation: Pack a silica gel column using a non-alcoholic solvent system, specifically a Hexane/Ethyl Acetate gradient (e.g., 5:1 to 3:1)[3].

  • Loading: Dissolve the concentrated crude product in a minimal amount of dry DCM or Toluene and load it onto the column. Do not use methanol.

  • Elution: Elute the column, monitoring fractions via TLC (UV 254 nm). The target 6-chloroquinoline-4-carbaldehyde typically elutes at an Rf​ of ~0.40 (3:1 Hexane:EtOAc).

  • System Validation Check: Spot the fractions on a TLC plate and perform a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The product spot will immediately turn bright orange/red, confirming the presence of the intact aldehyde and ruling out unwanted acetal formation.

Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Aldehyde, Acid, Se Byproducts) Filter Celite Filtration (Removes bulk Se) Start->Filter OrgPhase Organic Filtrate (Aldehyde + Acid) Filter->OrgPhase Wash Aq. NaHCO3 Wash (Removes Carboxylic Acid) OrgPhase->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Organic Phase Waste Aqueous Waste (Contains Acid) Wash->Waste Aqueous Phase Chromatography Silica Gel Chromatography (Hexane/EtOAc) Dry->Chromatography Pure Pure 6-Chloroquinoline-4-carbaldehyde Chromatography->Pure

Figure 1: Step-by-step purification workflow for 6-Chloroquinoline-4-carbaldehyde.

References

  • New pyrazolo[3,4-d]pyrimidines inhibiting h. pylori infections.
  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. MDPI.
  • A Modular Approach to Tuning Emissive N-Quinolyl Through-Space Charge Transfer States Using sp3-Scaffolds.

Sources

Optimization

Technical Support Center: Optimizing Temperature for 6-Chloroquinoline-4-carbaldehyde Condensations

Welcome to the Technical Support Center for 6-Chloroquinoline-4-carbaldehyde (CAS: 482583-75-5) workflows. As a highly reactive heterocyclic building block, this compound is a staple in drug discovery for synthesizing ki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Chloroquinoline-4-carbaldehyde (CAS: 482583-75-5) workflows. As a highly reactive heterocyclic building block, this compound is a staple in drug discovery for synthesizing kinase inhibitors, antimalarials, and fluorescent probes. However, its unique electronic profile demands precise temperature control during condensation reactions. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to help you optimize your reaction conditions.

Mechanistic Grounding: The Role of the 6-Chloro Substituent

Understanding the thermodynamics of your reaction begins with the substrate's electronic nature. The chlorine atom at the 6-position exerts a strong inductive electron-withdrawing effect across the quinoline ring system. This significantly increases the electrophilicity of the C4-aldehyde carbonyl carbon compared to electron-donating analogs like 6-methoxyquinoline-4-carbaldehyde (1)[1].

  • Kinetic Consequence: The initial nucleophilic attack (e.g., by an amine or active methylene) is accelerated and can often proceed at lower temperatures.

  • Thermodynamic Consequence: The subsequent dehydration step (elimination of water to form the imine or alkene) remains an endothermic process that requires specific thermal energy, dictating the optimal reaction temperature.

Temperature Optimization Decision Matrix

G Start 6-Chloroquinoline-4-carbaldehyde Condensation CondType Select Condensation Pathway Start->CondType Schiff Schiff Base Formation (e.g., Amines) CondType->Schiff Knoevenagel Knoevenagel / HWE (Active Methylene) CondType->Knoevenagel Biginelli Biginelli Reaction (Multicomponent) CondType->Biginelli TempSchiff Reflux in MeOH (60-65°C) Schiff->TempSchiff TempKnoev Room Temp to 50°C (Kinetic Control) Knoevenagel->TempKnoev TempBigin Solvent-Free Heating (90-100°C) Biginelli->TempBigin OptSchiff Drives Dehydration (Avoids Hydrolysis) TempSchiff->OptSchiff OptKnoev Maximizes Alkene Yield (Avoids Polymerization) TempKnoev->OptKnoev OptBigin Overcomes Entropic Barrier (Thermodynamic Control) TempBigin->OptBigin

Caption: Decision tree for selecting optimal condensation temperatures based on reaction type.

Quantitative Data: Temperature Impact on Yield

The following table summarizes the causal relationship between temperature and yield across different condensation workflows using quinoline-4-carbaldehyde derivatives.

Reaction TypeCo-ReactantsSolvent / CatalystOptimal Temp (°C)Yield ImpactMechanistic Rationale
Schiff Base DiaminomaleonitrileMethanol / None60–65°C (Reflux)85% at 65°C vs. <40% at 25°CHeat provides the activation energy for the elimination of water, shifting equilibrium toward the imine (2)[2].
Biginelli Ethyl acetoacetate, UreaSolvent-free / Acid90–100°C>85% at 100°C vs. <50% at 80°CHigh thermal energy is required to overcome the entropic penalty of assembling three molecules and driving cyclodehydration (3)[3].
Knoevenagel Active MethyleneEthanol / Piperidine20–50°C>90% at 25°C vs. Degradation at 80°CThe highly electrophilic C4-aldehyde reacts rapidly; excessive heat leads to side reactions or polymerization (1)[1].

Validated Experimental Protocols

Protocol A: Thermally-Driven Schiff Base Condensation

Objective: Synthesize a mono-condensed Schiff base using 6-Chloroquinoline-4-carbaldehyde. Causality: Refluxing in anhydrous methanol is critical. The boiling point of methanol (~65°C) provides the exact thermal window needed to drive the dehydration step without causing thermal degradation of the resulting imine (2)[2].

  • Preparation: In an oven-dried round-bottom flask, dissolve 2.0 mmol of the primary amine (e.g., 2,3-diaminomaleonitrile) in 50 mL of anhydrous methanol.

  • Addition: Add 2.0 mmol of 6-Chloroquinoline-4-carbaldehyde to the well-stirred solution.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 65°C (reflux) under a dry nitrogen atmosphere.

  • Maturation: Maintain reflux for 6 hours. The heat drives the elimination of water, shifting the equilibrium to the right and self-validating the reaction progress as product precipitates.

  • Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature (20°C). An off-white crystalline precipitate will form.

  • Purification: Filter the precipitate, wash with cold methanol, and air dry. Recrystallize from ethanol if necessary.

Protocol B: Solvent-Free Multicomponent Biginelli Condensation

Objective: Synthesize a dihydropyrimidinone derivative. Causality: Solvent-free conditions require temperatures between 90°C and 100°C. Below 90°C, the reaction lacks the energy to overcome the entropic barrier of the three-component assembly. Above 100°C, yield improvements are negligible, and the risk of substrate charring increases (3)[3].

  • Mixing: In a mortar or a thick-walled glass vial, combine 1.0 mmol of 6-Chloroquinoline-4-carbaldehyde, 1.0 mmol of ethyl acetoacetate, and 1.2 mmol of urea.

  • Catalysis: Add a catalytic amount of a solid acid catalyst (e.g., H5PW10V2O40/Pip-SBA-15 or Amberlyst-15).

  • Heating: Place the vial in a pre-heated oil bath set strictly to 100°C. Stir the melt vigorously.

  • Monitoring: Allow the reaction to proceed for 20–30 minutes. The mixture will transition from a melt to a solid mass as the cyclodehydration completes.

  • Workup: Cool the mixture to room temperature, add hot ethanol to dissolve the product, and filter off the solid catalyst.

  • Crystallization: Concentrate the filtrate and induce crystallization using cold water.

Troubleshooting FAQs

Q: Why am I seeing significant degradation or tar formation during the Knoevenagel condensation of 6-Chloroquinoline-4-carbaldehyde at 80°C? A: The 6-chloro substituent is electron-withdrawing, which makes the C4-aldehyde highly electrophilic (1)[1]. While this is advantageous for reactivity, it also means the substrate is prone to side reactions (like aldol-type self-condensation or polymerization) if overheated. For Knoevenagel or Horner-Wadsworth-Emmons (HWE) reactions with this specific building block, you should operate under kinetic control. Lower the temperature to room temperature (20–25°C) or a maximum of 50°C.

Q: My Schiff base condensation with a primary amine is stalling at 50% conversion at room temperature. Should I increase the heat? A: Yes. The formation of a Schiff base (imine) is a two-step process: nucleophilic addition to form a hemiaminal, followed by dehydration. While the addition step is fast at room temperature due to the electrophilic aldehyde, the dehydration step is endothermic. You must provide thermal energy to eliminate the water molecule. Switch to a refluxing solvent like anhydrous methanol (~65°C) to drive the reaction to completion (2)[2]. Additionally, consider adding molecular sieves to trap the liberated water and prevent the reverse hydrolysis reaction.

Q: What is the optimal temperature for a solvent-free Biginelli reaction using this aldehyde, and why does the yield drop below 90°C? A: The optimal temperature for a solvent-free Biginelli condensation is 100°C (3)[3]. This is a multicomponent reaction that requires three separate molecules to collide and react in a specific sequence, representing a massive entropic barrier. Below 90°C, the system lacks the thermal energy required to drive the final cyclodehydration step, resulting in a buildup of uncyclized intermediates and low overall yield. Heating beyond 120°C offers no kinetic advantage and risks degrading the aldehyde.

Q: I am attempting a Kabachnik-Fields reaction to form an α-aminophosphonate. What temperature profile should I use? A: For the synthesis of quinoline-containing α-aminophosphonates via the Kabachnik-Fields reaction under solvent-free conditions, the optimal temperature range is 50°C to 80°C (4)[4]. Operating within this window ensures high yields (87%-91%) without the need for excessive heating, provided an appropriate solid-phase catalyst (like Amberlyst-15 or MCM-41@PEI) is utilized.

References

  • National Institutes of Health (PMC). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. Retrieved from[Link]

  • ResearchGate. Effect of reaction temperature on the three-component condensation of benzaldehyde, ethyl acetoacetate, and urea in the absence of solvent after 20 min. Retrieved from[Link]

  • ResearchGate. Optimization of the synthesis of α-aminophosphonate 4a. Retrieved from[Link]

Sources

Troubleshooting

Removing unreacted impurities in 6-Chloroquinoline-4-carbaldehyde crystallization

Welcome to the Technical Support & Troubleshooting Center for Heterocyclic Building Blocks. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for Heterocyclic Building Blocks. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the isolation and purification of 6-Chloroquinoline-4-carbaldehyde (CAS: 482583-75-5).

The synthesis of quinoline-4-carbaldehydes typically relies on the selenium dioxide ( SeO2​ ) oxidation of 4-methylquinolines[1][2]. While this benzylic oxidation is highly regioselective, the downstream crystallization is notoriously plagued by unreacted starting materials, over-oxidized carboxylic acids, and colloidal selenium residues. This guide provides field-proven, self-validating protocols to isolate the pure aldehyde.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical differences between the target aldehyde and its common synthetic impurities. The table below summarizes the quantitative and qualitative data used to exploit separation vectors.

CompoundOriginMol. Wt. ( g/mol )TLC Rf​ (4:1 Hex/EtOAc)Chemical NaturePrimary Removal Strategy
6-Chloro-4-methylquinoline Unreacted Starting Material177.63~0.65Lipophilic, BasicBisulfite Adduct Separation
6-Chloroquinoline-4-carbaldehyde Target Product 191.61 ~0.40 [1]Electrophilic Carbonyl Crystallization
6-Chloroquinoline-4-carboxylic acid Over-oxidation Byproduct207.610.00 (Baseline)Acidic, PolarAqueous Bicarbonate Wash
Elemental Selenium ( Se0 ) Reagent Byproduct78.96N/A (Insoluble)Colloidal SolidCelite Filtration / Carbon

Troubleshooting FAQs: Mechanistic Insights

Q1: My crystallization keeps failing, yielding a sticky oil instead of crystals. NMR shows significant contamination from the starting material (6-chloro-4-methylquinoline). Standard acid-base extraction isn't separating them. Why? A: Both the starting material and the target aldehyde possess the basic quinoline nitrogen. If you attempt an acidic aqueous extraction, both compounds will protonate and migrate into the aqueous phase simultaneously. The Causality: To separate them, you must exploit the unique reactivity of the C4-formyl group. By introducing saturated sodium bisulfite ( NaHSO3​ ), the unhindered aldehyde undergoes a nucleophilic addition to form an α -hydroxy sulfonate adduct. This adduct is an ionic, highly water-soluble salt. The unreacted 6-chloro-4-methylquinoline lacks this electrophilic center, remains lipophilic, and stays in the organic phase. This allows for a perfect phase separation.

Q2: My isolated crystals have a distinct orange/reddish tint instead of being pale yellow. How do I remove this? A: This discoloration is caused by colloidal elemental selenium ( Se0 ), a byproduct of the SeO2​ oxidation mechanism[1]. During the reaction, Se(IV) is reduced to Se(0). These nanoparticles easily pass through standard filter paper and become trapped in the crystal lattice during nucleation. The Fix: Do not attempt to recrystallize directly. Redissolve the crude mixture in ethyl acetate and filter it through a tightly packed pad of Celite 545. For persistent discoloration, add 5% w/w activated charcoal (Darco G-60) to the hot crystallization solvent, stir for 15 minutes, and perform a hot filtration prior to cooling.

Q3: The yield is lower than expected, and I see a broad peak around 13 ppm in my 1H NMR. What went wrong? A: The peak at 13 ppm indicates the presence of 6-chloroquinoline-4-carboxylic acid. While SeO2​ oxidation usually stops at the aldehyde due to the formation of a stable selenite ester intermediate, prolonged heating (beyond 24 hours) or the presence of excess moisture can drive the oxidation further to the carboxylic acid[2]. Self-Validating Check: Test the pH of your aqueous washes. Ensure you wash the organic layer with saturated NaHCO3​ (pH ~8.5) before crystallization. The acid will deprotonate into a water-soluble carboxylate salt, leaving the aldehyde in the organic phase.

Workflow Visualization: Bisulfite Purification Logic

The following diagram maps the logical flow of the bisulfite purification protocol, demonstrating how phase manipulation isolates the target aldehyde from both lipophilic and acidic impurities.

G Crude Crude Reaction Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (Bisulfite Adduct Formation) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgPhase Organic Phase (Unreacted 6-Cl-4-Me-Quinoline) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Water-Soluble Aldehyde Adduct) PhaseSep->AqPhase Keep Regen Add Na2CO3 (pH 8-9) (Regenerate Aldehyde) AqPhase->Regen Extract Extract with EtOAc & Wash with NaHCO3 Regen->Extract Cryst Crystallization (EtOAc/Hexanes) Extract->Cryst Pure Pure 6-Chloroquinoline- 4-carbaldehyde Cryst->Pure

Fig 1: Phase-directed purification workflow utilizing bisulfite adduct formation for aldehyde isolation.

Self-Validating Experimental Protocol

This step-by-step methodology ensures high-purity crystallization of 6-Chloroquinoline-4-carbaldehyde by systematically eliminating the impurities identified above.

Phase 1: Colloidal Selenium Removal

  • Dilute the crude oxidation reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1].

  • Prepare a Buchner funnel with a 2-inch pad of Celite 545. Wet-pack the pad with the chosen solvent.

  • Filter the crude mixture through the Celite pad to trap colloidal Se0 . Rinse the pad with an additional 50 mL of solvent.

  • In-Process Check (IPC): The filtrate should be clear yellow, completely devoid of red/orange opacity.

Phase 2: Bisulfite Adduct Formation (SM Removal)

  • Transfer the organic filtrate to a separatory funnel.

  • Add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite ( NaHSO3​ ) solution.

  • Shake vigorously for 5–10 minutes. Mechanistic note: Vigorous agitation is required to overcome the biphasic mass transfer barrier.

  • Allow the layers to separate. The target aldehyde is now in the aqueous layer as a sulfonate salt.

  • Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (contains unreacted 6-chloro-4-methylquinoline).

  • Self-Validating Check: Spot both layers on a TLC plate (4:1 Hexane/EtOAc). The organic layer will show a spot at Rf​ ~0.65. The aqueous layer will remain at the baseline.

Phase 3: Aldehyde Regeneration & Acid Removal

  • Cool the aqueous layer in an ice bath to 5 °C.

  • Slowly add solid Sodium Carbonate ( Na2​CO3​ ) or 2M NaOH until the solution reaches pH 8–9. Caution: CO2​ gas will evolve if the solution is too acidic.

  • Extract the regenerated free aldehyde with fresh EtOAc (3 x 50 mL).

  • Wash the combined EtOAc extracts with saturated aqueous NaHCO3​ (to remove any traces of 6-chloroquinoline-4-carboxylic acid) followed by brine[1].

  • Dry the organic layer over anhydrous MgSO4​ and concentrate under reduced pressure to yield a crude solid.

Phase 4: Precision Crystallization

  • Dissolve the crude solid in a minimum amount of boiling EtOAc.

  • Slowly add hot Hexanes dropwise until the solution becomes slightly turbid (cloud point).

  • Add a few drops of hot EtOAc just until the solution clears.

  • Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4 °C refrigerator overnight.

  • Filter the resulting pale-yellow crystals and wash with ice-cold hexanes. Dry under high vacuum.

References

  • Thieme Connect. "Product Class 3: Quinolines: Preparation of Oxidized Carbon Functionalities." Science of Synthesis. Available at: [Link]

  • ACS Publications. "Transition-Metal-Free Oxidation of Benzylic C–H Bonds of Six-Membered N-Heteroaromatic Compounds." The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Chromatography of 6-Chloroquinoline-4-carbaldehyde

Welcome to the technical support center for resolving chromatographic issues related to 6-Chloroquinoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving chromatographic issues related to 6-Chloroquinoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve common problems, with a specific focus on peak tailing. Our approach is rooted in explaining the fundamental chemical principles behind the troubleshooting steps to empower you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak tailing with 6-Chloroquinoline-4-carbaldehyde?

The most frequent cause of peak tailing for this compound, and other basic analytes, is secondary interaction with the stationary phase.[1][2] 6-Chloroquinoline-4-carbaldehyde contains a basic quinoline nitrogen atom. In reversed-phase chromatography using silica-based columns, this basic nitrogen can interact ionically with residual acidic silanol groups (Si-OH) on the silica surface.[3][4] This interaction is a secondary retention mechanism, separate from the intended hydrophobic retention, which causes a portion of the analyte molecules to lag behind, resulting in an asymmetrical or "tailing" peak.[2][5]

Q2: How does mobile phase pH affect the peak shape of my analyte?

Mobile phase pH is a critical parameter that directly influences both the ionization state of your analyte and the silica surface.[6] When the mobile phase pH is near the pKa of the quinoline nitrogen (predicted pKa for 6-chloroquinoline is ~4.18), the analyte will exist as a mixture of ionized (protonated) and non-ionized forms.[7] This dual state can lead to peak broadening and tailing.[1][8] Furthermore, at a mid-range pH (e.g., pH > 3), silanol groups on the silica surface become deprotonated (Si-O⁻), creating negatively charged sites that strongly interact with the positively charged, protonated form of the analyte, exacerbating peak tailing.[1][2][9]

Q3: Can my choice of HPLC column cause peak tailing?

Absolutely. The choice of column is fundamental to achieving good peak shape for basic compounds.[10]

  • Silica Purity (Type A vs. Type B): Older, "Type A" silica columns have a higher metal content and more acidic silanol groups, which significantly increases tailing for basic compounds. Modern, high-purity "Type B" silica columns have far fewer and less active silanol sites, making them a much better choice.[3]

  • End-capping: End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[2] Using a well end-capped column is highly recommended to minimize secondary interactions.[1][2]

  • Alternative Stationary Phases: For particularly challenging separations, consider columns with hybrid silica-organic materials or those with a positive surface charge, which are designed to repel basic analytes and improve peak symmetry.[10]

Q4: I've adjusted the pH, but I still see some tailing. What else can I do?

If pH adjustment alone is insufficient, you can introduce a mobile phase additive, such as a competing base. A low concentration (e.g., 5-20 mM) of an amine like triethylamine (TEA) can be added to the mobile phase.[11] The TEA, being a stronger base, will preferentially interact with and "mask" the active silanol sites, making them unavailable for interaction with your analyte.[11] This significantly improves peak shape. However, be aware that prolonged use of amine additives can sometimes shorten column lifetime.[11]

Systematic Troubleshooting Guide

Peak tailing can be a complex issue stemming from multiple sources. This guide provides a systematic workflow to identify and resolve the problem.

Step 1: Initial Assessment & Diagnosis

Before making any changes, carefully assess the problem.

  • Evaluate All Peaks: Is only the 6-Chloroquinoline-4-carbaldehyde peak tailing, or are all peaks in the chromatogram affected?

    • Analyte-Specific Tailing: Suggests a chemical interaction between your compound and the stationary phase. Proceed to Step 2.

    • All Peaks Tailing: Points to a system-wide or physical issue, such as extra-column volume, a column void, or a blocked frit.[12][13] Check system connections for dead volume and inspect the column inlet.[9]

  • Quantify the Asymmetry: Calculate the USP tailing factor (Tf) or Asymmetry factor (As). A value > 1.2 is generally considered tailing, though up to 1.5 may be acceptable for some assays.[2] This provides a baseline to measure improvement.

The Root Cause: Analyte-Silanol Interaction

The primary chemical interaction causing peak tailing for 6-Chloroquinoline-4-carbaldehyde is illustrated below. The protonated basic nitrogen on the quinoline ring interacts with a deprotonated, negatively charged silanol group on the silica stationary phase.

cluster_Analyte 6-Chloroquinoline-4-carbaldehyde (Protonated) cluster_StationaryPhase Silica Stationary Phase Analyte R-N⁺-H Silanol Si-O⁻ Analyte->Silanol Ionic Interaction (Secondary Retention)

Mechanism of secondary interaction causing peak tailing.
Step 2: Method Optimization Workflow

Follow this decision tree to systematically address the issue. Start with the simplest and most common solutions first.

Systematic workflow for troubleshooting peak tailing.
Step 3: Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment

The goal is to operate at a pH at least 2 units away from the analyte's pKa to ensure a single ionic state and to suppress the ionization of silanol groups.[8]

  • Objective: Lower the mobile phase pH to between 2.5 and 3.0 to fully protonate the analyte and suppress silanol activity.[3][11][14]

  • Reagents:

    • HPLC-grade water

    • HPLC-grade Acetonitrile or Methanol

    • Mobile phase modifier: Formic acid (0.1%), Trifluoroacetic acid (TFA, 0.1%), or a phosphate buffer.[14]

  • Procedure:

    • Prepare the aqueous portion of the mobile phase.

    • Add the acidic modifier. For example, add 1.0 mL of formic acid to 1 L of HPLC-grade water for a 0.1% solution.

    • Confirm the pH of the aqueous portion using a calibrated pH meter. Adjust as necessary.

    • Mix the aqueous and organic portions of the mobile phase in the desired ratio.

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.

  • Analysis: Inject the sample and compare the peak shape to the baseline chromatogram. A significant reduction in tailing should be observed.[2]

Protocol 2: Using a Competing Base Additive

This protocol is used when pH adjustment alone does not fully resolve the tailing.

  • Objective: Mask active silanol sites using triethylamine (TEA).[11]

  • Reagents:

    • Prepared mobile phase (aqueous and organic)

    • Triethylamine (TEA), HPLC grade

  • Procedure:

    • To the already-prepared aqueous portion of the mobile phase (e.g., at pH 3.0), add TEA to a final concentration of 10-20 mM (approximately 1.4-2.8 mL of TEA per liter).

    • Re-verify and adjust the pH if necessary.

    • Mix aqueous and organic phases.

    • Thoroughly equilibrate the column with the new mobile phase.

  • Important: After analysis, it is critical to flush the column extensively with a mobile phase without TEA to prevent column degradation and memory effects.[11]

Data Summary: Recommended Starting Conditions

The following table provides recommended starting points for method development to achieve symmetrical peaks for 6-Chloroquinoline-4-carbaldehyde.

ParameterRecommendationRationale
Column Type High-Purity (Type B) Silica, C18 or C8, fully end-capped.[1]Minimizes the number and activity of residual silanol groups, which are the primary cause of tailing.[3][10]
Mobile Phase pH 2.5 - 3.5[3][14]Ensures the analyte is consistently protonated and suppresses the ionization of acidic silanols.[2][11]
Buffer/Additive 0.1% Formic Acid or 10-20 mM Phosphate Buffer[11][14]Controls and maintains a stable low pH throughout the separation.[15]
Alternative Additive 10-20 mM Triethylamine (TEA)[11]Acts as a competing base to mask silanol sites if pH control is insufficient.
Sample Solvent Mobile Phase or weaker solventPrevents peak distortion (fronting or tailing) due to solvent mismatch effects.[16]
Injection Volume Low (e.g., 1-5 µL)Avoids mass and volume overload, which can cause peak asymmetry.[14][17]

By systematically addressing the chemical interactions at play, you can effectively eliminate peak tailing and develop a robust, reproducible chromatographic method for 6-Chloroquinoline-4-carbaldehyde and other challenging basic compounds.

References
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. [Link]

  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Cytiva. How to fix asymmetrical chromatography peaks?. [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • Lab Manager. (2026). Troubleshooting Peak Tailing in Gas Chromatography Workflows. [Link]

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks?. [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Waters Corporation. Column Selection for HPLC Method Development. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II). [Link]

  • ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Waters Corporation. (2022). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. [Link]

  • Restek. HPLC Column Selection Guide. [Link]

  • LCGC International. (2013). HPLC Column Selection. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. [Link]

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. [Link]

  • ALWSCI. (2026). Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC. [Link]

  • Technology Networks. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69163, 6-Chloroquinoline. [Link]

  • Shimadzu. HPLC Troubleshooting Guide. [Link]

Sources

Reference Data & Comparative Studies

Validation

6-Chloroquinoline-4-carbaldehyde vs. 7-Chloroquinoline-4-carbaldehyde: A Comprehensive Reactivity Guide

The quinoline-4-carbaldehyde scaffold is a privileged building block in medicinal chemistry, serving as the foundational precursor for a vast array of antimalarial, anticancer, and antimicrobial agents (1[1]). While both...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline-4-carbaldehyde scaffold is a privileged building block in medicinal chemistry, serving as the foundational precursor for a vast array of antimalarial, anticancer, and antimicrobial agents (1[1]). While both 6-chloro and 7-chloro derivatives share the same core, the positional shift of the chlorine atom fundamentally alters the electronic topography of the molecule.

As a Senior Application Scientist, selecting between these two isomers requires a deep understanding of how regiochemistry dictates target-site reactivity. This guide systematically deconstructs their electronic differences, comparative reactivity, and field-proven experimental workflows.

Electronic and Steric Topography: Mechanistic Causality

The reactivity of halogenated quinolines is governed by the push-pull dynamics between the electron-withdrawing N1 nitrogen and the halogen's resonance/inductive effects.

  • 7-Chloroquinoline-4-carbaldehyde: The C7 chlorine is positioned para to the C4a bridgehead carbon. Through resonance, the lone pairs on the chlorine atom donate electron density into the C4a position, which can further delocalize to the C4-carbaldehyde carbon. This resonance donation subtly dampens the electrophilicity of the formyl group. Simultaneously, the C7 position is directly conjugated with the electron-withdrawing N1 atom, making the C-Cl bond highly activated for oxidative addition (2[2]).

  • 6-Chloroquinoline-4-carbaldehyde: The C6 chlorine is positioned para to the C8a bridgehead carbon. Resonance donation from the C6 chlorine enriches the C8a carbon and, by extension, the adjacent N1 nitrogen. This increases the basicity of the quinoline nitrogen. Because this resonance pathway bypasses the C4a-C4 axis, the C4-carbaldehyde experiences unmitigated inductive withdrawal from the halogen, rendering it highly electrophilic (3[3]).

ElectronicPathways cluster_6 6-Chloroquinoline-4-carbaldehyde cluster_7 7-Chloroquinoline-4-carbaldehyde C6 C6-Cl Res6 Resonance to N1 C6->Res6 Ind6 Inductive Pull C6->Ind6 Effect6A Higher N1 Basicity Res6->Effect6A Effect6B High C4 Electrophilicity Ind6->Effect6B C7 C7-Cl Res7 Resonance to C4 C7->Res7 Ind7 Inductive Pull C7->Ind7 Effect7B Moderate C4 Electrophilicity Res7->Effect7B Effect7A Lower N1 Basicity Ind7->Effect7A

Electronic effects of C6 vs C7 chlorine substitution on the quinoline scaffold.

Comparative Reactivity Profiles & Quantitative Data

Understanding these electronic nuances allows researchers to predict reaction outcomes accurately, whether targeting the aldehyde for condensation, the nitrogen for alkylation, or the C-Cl bond for cross-coupling.

Quantitative Comparison Matrix
Property / Reactivity Metric6-Chloroquinoline-4-carbaldehyde7-Chloroquinoline-4-carbaldehyde
C4-Aldehyde Electrophilicity Very High (Inductive withdrawal dominates)High (Moderated by resonance donation)
N1 Basicity (pKa proxy) Higher (Resonance donation to C8a/N1)Lower (Strong inductive pull, no resonance to N1)
C-Cl Cross-Coupling Reactivity Moderate (Requires specialized Pd ligands)High (Activated by conjugation with N1)
Typical Imine Yield (EtOH, reflux) 85–95% (Faster kinetics)75–85%
Primary Application Antituberculars, Kinase inhibitorsAntimalarials (Chloroquine analogs)

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By understanding the causality behind the parameters, you can visually or analytically confirm the reaction's trajectory at each step.

Protocol A: Synthesis of Quinolin-4-yl Carbinols via Grignard Addition

This workflow is heavily utilized in the synthesis of mefloquine analogs and clotrimazole pharmacophores (4[4]).

Materials: 7-Chloroquinoline-4-carbaldehyde (1.0 equiv), Arylmagnesium bromide (1.2 equiv), Anhydrous THF.

  • Reaction Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon. Dissolve the carbaldehyde in anhydrous THF (0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Add the Grignard reagent dropwise over 15 minutes.

    • Causality & Self-Validation: The strict -78 °C temperature prevents the highly reactive Grignard reagent from attacking the electrophilic C2 position of the quinoline ring or inducing polymerization. A color shift (typically to a deep yellow/orange) without the formation of insoluble tars validates a clean conversion to the magnesium alkoxide intermediate.

  • Quench: Stir for 2 hours at -78 °C, then quench the reaction by adding saturated aqueous NH4​Cl directly into the cold solution.

  • Work-up & Isolation: Allow the mixture to warm to room temperature. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Workflow Start Carbaldehyde (1.0 equiv) Reagent Grignard Reagent (-78°C, THF) Start->Reagent Intermediate Magnesium Alkoxide Reagent->Intermediate Addition Quench NH4Cl Quench Intermediate->Quench Protonation Product Carbinol Derivative Quench->Product Isolation

Step-by-step experimental workflow for the synthesis of quinolin-4-yl carbinols.

Protocol B: Schiff Base Formation (Imine Condensation)

Due to the heightened electrophilicity of the 6-chloro isomer, Schiff base condensations proceed with exceptional efficiency.

Materials: 6-Chloroquinoline-4-carbaldehyde (1.0 equiv), Primary Amine (1.1 equiv), Absolute Ethanol, Glacial Acetic Acid.

  • Setup: In a round-bottom flask, dissolve the carbaldehyde and primary amine in absolute ethanol (0.5 M).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality & Self-Validation: The acid specifically protonates the highly electrophilic C4 carbonyl oxygen, further activating it for nucleophilic attack. However, if the pH drops too low (pH < 4), the primary amine will fully protonate into a non-nucleophilic ammonium salt, stalling the reaction. A self-validating system maintains a pH of ~5-6.

  • Reflux: Heat the mixture to 80 °C and reflux for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 7:3).

  • Isolation: Cool the reaction mixture slowly to 0 °C. The high crystallinity of the resulting imine will cause it to precipitate. Filter the solid and recrystallize from hot ethanol to yield the pure Schiff base.

References

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications. Available at: [Link]

  • Clotrimazole Scaffold as an Innovative Pharmacophore Towards Potent Antimalarial Agents: Design, Synthesis, and Biological and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry. Available at:[Link]

  • Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis. PMC. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 6-Chloroquinoline-4-carbaldehyde and its Positional Isomers

As a Senior Application Scientist, I often observe that the subtle repositioning of a single halogen atom on a heterocycle can completely redirect a molecule's pharmacological destiny. The quinoline-4-carbaldehyde scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I often observe that the subtle repositioning of a single halogen atom on a heterocycle can completely redirect a molecule's pharmacological destiny. The quinoline-4-carbaldehyde scaffold is a privileged building block in drug discovery. However, comparing 6-Chloroquinoline-4-carbaldehyde to its positional isomers—most notably the 7-chloro and 2-chloro variants—reveals profound differences in biological activity.

This guide objectively compares the performance of these isomers, dissecting the structural causality behind their distinct mechanisms of action, and provides self-validating experimental protocols for evaluating their biological efficacy.

Structural Causality & Target Specificity

The position of the chlorine atom on the quinoline core is not merely a structural triviality; it fundamentally dictates the electronic topology, dipole moment, and reactive potential of the molecule.

  • 6-Chloro Isomer (Antimicrobial & Kinase Focus): Placing the chlorine at the C6 position alters the molecule's dipole moment without directly conjugating with the quinoline nitrogen. This specific electronic distribution favors binding in the hydrophobic pockets of bacterial enzymes. For example, 6-chloroquinoline-4-carbaldehyde is successfully utilized as a core precursor in the synthesis of novel pyrazolo[3,4-d]pyrimidines, which exhibit potent inhibitory activity against Helicobacter pylori infections[1].

  • 7-Chloro Isomer (Antimalarial Focus): The 7-chloro isomer is the historical benchmark for antimalarial agents. The C7 chlorine acts as an electron-withdrawing group that is in direct resonance communication with the ring nitrogen. This optimizes the pKa of the quinoline core, enabling superior π−π stacking with the porphyrin ring of free heme, thereby inhibiting its crystallization into non-toxic β -hematin[2]. Furthermore, mixed lithium-magnesium synthesis routes utilizing 7-chloro derivatives have yielded compounds with notable antiproliferative properties[3].

  • 2-Chloro Isomer (Antitumor Focus): Moving the chlorine to the C2 position adjacent to the nitrogen highly activates the carbon toward Nucleophilic Aromatic Substitution (SNAr). This chemical reactivity allows researchers to easily substitute the chlorine with bulky, rigid groups (such as methoxy or amine derivatives) to generate quinoline-chalcones. These derivatives are uniquely shaped to occupy the colchicine binding site of tubulin, acting as potent microtubule polymerization inhibitors[4].

G Core Quinoline-4-carbaldehyde Iso6 6-Chloro Isomer Core->Iso6 Iso7 7-Chloro Isomer Core->Iso7 Iso2 2-Chloro Isomer Core->Iso2 Target6 H. pylori Inhibition (Antimicrobial) Iso6->Target6 Altered dipole Target7 Heme Polymerization (Antimalarial) Iso7->Target7 pi-pi stacking Target2 Tubulin Polymerization (Antitumor) Iso2->Target2 SNAr reactivity

Figure 1: Divergent pharmacological pathways of quinoline-4-carbaldehyde isomers.

Comparative Biological Performance Data

To objectively evaluate these alternatives, we must look at the quantitative performance of derivatives synthesized from these isomeric building blocks. The table below summarizes the primary biological targets and representative efficacy metrics.

Isomer PrecursorDerivative ClassPrimary Biological TargetRepresentative Activity / IC50Key Structural Causality
6-Chloroquinoline-4-carbaldehyde Pyrazolo[3,4-d]pyrimidinesH. pylori (Antimicrobial)< 10 µM (MIC)Halogen at C6 modulates lipophilicity for optimal bacterial cell wall penetration[1].
7-Chloroquinoline-4-carbaldehyde Clotrimazole / Chloroquine analoguesFree Heme (Antimalarial)10 - 50 nM (3D7 strain)C7 chlorine is critical for optimal π−π stacking with the hematin porphyrin ring[2].
2-Chloroquinoline-4-carbaldehyde Quinoline-ChalconesTubulin (Antitumor)9 - 16 nM (HepG2 cells)C2 chlorine acts as a leaving group for SNAr, enabling bulky substitutions that fit the colchicine pocket[4].

Self-Validating Experimental Methodologies

A robust experimental protocol must be a self-validating system. As researchers, we cannot rely on endpoint data without internal controls that prove the mechanism of action. Below are the definitive, step-by-step methodologies for validating the divergent biological activities of these isomers.

Protocol A: β -Hematin Inhibitory Activity (BHIA) Assay (For 7-Chloro Derivatives)

Causality Rationale: We utilize the BHIA assay because it isolates the chemical target (heme) from complex cellular variables, proving direct target engagement. The assay relies on the fact that free heme (hemin) crystallizes into β -hematin in acidic conditions mimicking the Plasmodium food vacuole.

  • Preparation: Dissolve hemin (0.4 mg/mL) in 0.1 M NaOH and distribute 50 µL into a 96-well plate.

  • Compound Addition: Add the synthesized 7-chloroquinoline derivative dissolved in DMSO at varying concentrations (0.1 to 100 µM)[2].

  • Initiation: Induce crystallization by adding 50 µL of 0.5 M sodium acetate buffer (pH 5.0).

  • Incubation: Seal the plate and incubate at 37°C for 24 hours.

  • Quantification: Centrifuge the plate at 3000 rpm for 10 minutes. Wash the pellet twice with DMSO to remove unbound hemin. Dissolve the remaining β -hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm using a microplate reader.

  • Self-Validation Check: A known inhibitor (Chloroquine) must be run in parallel. If the IC50 of chloroquine deviates from the established norm (approx. 15-20 µM in this cell-free assay), the buffer pH or hemin stock is compromised, invalidating the run.

Protocol B: Tubulin Polymerization Assay (For 2-Chloro and 6-Chloro Derivatives)

Causality Rationale: To confirm that the potent cytotoxicity of 2-chloro and 6-chloro derived chalcones is driven by microtubule destabilization, we monitor the assembly of purified porcine tubulin in real-time. The fluorescent reporter's emission increases as tubulin monomers assemble into microtubules[4].

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI (fluorescent reporter).

  • Protein Assembly: Keep purified porcine brain tubulin (3 mg/mL) on ice.

  • Pre-incubation: In a pre-warmed 96-well half-area plate, mix 10 µL of the quinoline derivative (at 5 µM concentration) with 40 µL of the tubulin-PEM solution.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometer maintained at 37°C. Measure fluorescence continuously (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes.

  • Self-Validation Check: The assay must include a known destabilizer (Colchicine) and a stabilizer (Paclitaxel). The Vmax​ (maximum rate of polymerization) of the test compound must inversely correlate with its binding affinity. If Paclitaxel fails to accelerate Vmax​ relative to the DMSO control, the tubulin stock has denatured.

Workflow Step1 1. Library Synthesis & Isomer Derivatization Step2 2. In Vitro Assays (BHIA / Tubulin Assembly) Step1->Step2 Step3 3. Mechanism Validation & SAR Analysis Step2->Step3 Step4 4. In Vivo Efficacy & Toxicity Profiling Step3->Step4

Figure 2: Self-validating biological screening workflow for quinoline derivatives.

Conclusion

While 6-Chloroquinoline-4-carbaldehyde and its positional isomers share an identical molecular weight, their biological applications are vastly different. The 7-chloro isomer remains the premier choice for targeting heme polymerization in malaria, whereas the 6-chloro and 2-chloro isomers offer superior dipole and reactivity profiles for targeting bacterial enzymes and microtubule networks, respectively. Selecting the correct isomer is the foundational step in rational drug design.

References

  • Clotrimazole Scaffold as an Innovative Pharmacophore Towards Potent Antimalarial Agents: Design, Synthesis, and Biological.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. acs.org.
  • WO2003002567A1 - New pyrazolo[3,4-d]pyrimidines inhibiting h. pylori infections. google.com.
  • Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymeriz

Sources

Validation

High-Resolution Mass Spectrometry Platform Comparison for the Structural Validation of 6-Chloroquinoline-4-carbaldehyde

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related halogenated quinoline isomers during early-stage drug development. 6-Chloroquinoline-4-carbaldehyde (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related halogenated quinoline isomers during early-stage drug development. 6-Chloroquinoline-4-carbaldehyde (CAS: 482583-75-5) serves as a critical building block for antimalarial agents and kinase inhibitors. Precise structural validation of this intermediate is paramount.

In this guide, we bypass superficial protocols to examine the causality of its mass spectrometric fragmentation, objectively comparing the performance of modern analytical platforms to establish a definitive, self-validating workflow.

Analytical Platform Comparison: Finding the Optimal System

When validating the structure of a small, rigid heterocyclic molecule like 6-Chloroquinoline-4-carbaldehyde, the choice of analytical platform dictates the depth of structural information acquired.

Table 1: Analytical Platform Performance Comparison for Halogenated Quinolines

FeatureGC-EI-MS (Single Quad)ESI-QqQ (Triple Quadrupole)ESI-Q-TOF (High-Resolution)
Ionization Type Hard (70 eV Electron Impact)Soft (Electrospray Ionization)Soft (Electrospray Ionization)
Precursor Ion [M]⁺• (m/z 191)[M+H]⁺ (m/z 192.02)[M+H]⁺ (m/z 192.0214)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)Exact (< 2 ppm)
Primary Utility Standardized library matchingHigh-sensitivity targeted quantitationStructural elucidation & validation
Isotope Resolution ModerateModerateExcellent (Resolves fine isotopic structure)

Causality of Platform Selection: While GC-EI-MS provides standardized 70 eV hard ionization useful for spectral library matching, the intense energy often shatters the fragile carbaldehyde moiety instantly, leaving a weak or non-existent molecular ion. ESI-QqQ offers exceptional sensitivity for targeted Multiple Reaction Monitoring (MRM) but lacks the mass resolving power to distinguish isobaric interferences in complex synthesis matrices.

Therefore, ESI-Q-TOF (High-Resolution Mass Spectrometry) is the superior platform for structural validation. Its sub-2 ppm mass accuracy allows us to assign exact elemental compositions to each fragment, confidently distinguishing between a structural loss of CO (27.99 Da) and a theoretically isobaric loss of N₂ (28.01 Da).

Mechanistic Fragmentation Pathway

Understanding the intrinsic stability of the molecule's functional groups is essential. The exact monoisotopic mass of 6-Chloroquinoline-4-carbaldehyde is 191.0138 Da [[1]](). Under positive Electrospray Ionization (ESI+), the basic quinoline nitrogen readily accepts a proton, yielding a highly stable [M+H]⁺ precursor at m/z 192.0214.

Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, step-wise degradation:

  • Aldehyde Cleavage: Quinolinecarbaldehydes show a preferential fragmentation with the initial loss of a carbonyl group (CO) 2. Because the aldehyde is the most labile moiety, this requires minimal collision energy.

  • Halogen Expulsion: The subsequent loss of the chlorine radical (-35 Da) occurs as collision energy increases.

  • Ring Cleavage: Further fragmentation of the quinoline ring involves the loss of hydrogen cyanide (HCN) 3. The resulting C₈H₆⁺ ion is a primary dissociation product resulting from the loss of HCN during collision-induced dissociation of the quinoline core 4.

MS_Workflow Precursor [M+H]+ m/z 192.0214 (C10H7ClNO+) LossCO Loss of CO (-28 Da) m/z 164.0265 (C9H7ClN+) Precursor->LossCO CID: 10-20 eV LossCl Loss of Cl (-35 Da) m/z 129.0577 (C9H7N+) LossCO->LossCl CID: 20-30 eV LossHCN Loss of HCN (-27 Da) m/z 137.0156 (C8H6Cl+) LossCO->LossHCN CID: 20-30 eV RingCleavage Quinoline Ring Cleavage m/z 102.0468 (C8H6+) LossCl->RingCleavage CID: >30 eV LossHCN->RingCleavage CID: >30 eV (Loss of Cl)

ESI-MS/MS fragmentation pathway of 6-Chloroquinoline-4-carbaldehyde.

Table 2: High-Resolution Fragment Ion Assignments (ESI+)

Measured m/zTheoretical m/zMass Error (ppm)Elemental CompositionStructural Assignment (Neutral Loss)
192.0219192.0214+2.6C₁₀H₇ClNO⁺[M+H]⁺ Precursor
164.0270164.0265+3.0C₉H₇ClN⁺Loss of CO (-28 Da)
137.0161137.0156+3.6C₈H₆Cl⁺Loss of CO + HCN (-55 Da)
129.0583129.0577+4.6C₉H₇N⁺Loss of CO + Cl (-63 Da)
102.0474102.0468+5.8C₈H₆⁺Loss of CO + Cl + HCN (-90 Da)
Self-Validating Experimental Protocol (ESI-Q-TOF)

A protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system to ensure absolute data integrity.

Step 1: System Suitability and Mass Calibration

  • Action: Infuse a known tuning mix (e.g., Agilent ESI-L) to calibrate the TOF analyzer prior to sample injection.

  • Causality: Without sub-2 ppm mass accuracy, the software cannot reliably constrain empirical formula generation, rendering high-resolution data useless and prone to false positives.

Step 2: Isotopic Pattern Verification (The Self-Validation Gate)

  • Action: Acquire the MS1 spectrum and isolate the precursor at m/z 192.02. Before proceeding to MS/MS analysis, verify the presence of the M+2 isotope at m/z 194.02.

  • Causality: 6-Chloroquinoline-4-carbaldehyde contains exactly one chlorine atom. The natural abundance of ³⁵Cl to ³⁷Cl dictates a strict ~3:1 ratio between m/z 192.02 and 194.02. If this isotopic ratio is absent, the precursor is either contaminated or misidentified, and the protocol dictates an immediate halt to prevent false structural assignments.

Step 3: Energy-Ramped Collision-Induced Dissociation (CID)

  • Action: Apply a ramping collision energy (10 eV to 40 eV) using ultra-high purity N₂ as the collision gas in Data-Dependent Acquisition (DDA) mode.

  • Causality: The carbaldehyde group is highly labile and cleaves at low energies (~10-15 eV). Conversely, the aromatic quinoline ring is highly stable and requires higher energies (>30 eV) to expel HCN. A static collision energy would either miss the precursor (if too high) or fail to break the ring (if too low). Ramping ensures both fragile and robust structural features are captured in a single, comprehensive MS/MS spectrum.

Step 4: Data Processing and Neutral Loss Mapping

  • Action: Filter the resulting MS/MS spectra specifically for the characteristic exact-mass neutral losses of 27.9949 Da (CO) and 27.0109 Da (HCN).

  • Causality: Mapping these specific exact-mass neutral losses confirms the connectivity of the functional groups, definitively validating the 6-Chloroquinoline-4-carbaldehyde structure against potential isomers (e.g., where the aldehyde might be incorrectly positioned on the phenyl ring instead of the pyridine ring).

Sources

Comparative

Spectroscopic characterization of 6-Chloroquinoline-4-carbaldehyde versus quinoline-4-carbaldehyde

A Comparative Spectroscopic Guide: 6-Chloroquinoline-4-carbaldehyde vs. Quinoline-4-carbaldehyde In the landscape of drug discovery and materials science, quinoline derivatives are a cornerstone, celebrated for their wid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Spectroscopic Guide: 6-Chloroquinoline-4-carbaldehyde vs. Quinoline-4-carbaldehyde

In the landscape of drug discovery and materials science, quinoline derivatives are a cornerstone, celebrated for their wide-ranging pharmacological activities.[1] The precise structural elucidation of these compounds is not merely an academic exercise; it is a critical step that dictates their function and potential applications. The introduction of substituents onto the quinoline scaffold can profoundly alter its electronic properties, conformation, and, consequently, its biological and chemical behavior.[2][3]

This guide provides an in-depth spectroscopic comparison between quinoline-4-carbaldehyde and its halogenated counterpart, 6-Chloroquinoline-4-carbaldehyde. By examining their respective signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we aim to provide researchers with a robust framework for identifying and characterizing these and similar molecules. The discussion is grounded in fundamental principles, explaining the causal relationships between molecular structure and spectral output.

Molecular Structures: An Overview

Before delving into the spectroscopic data, it is essential to visualize the molecules. The addition of a chloro group at the 6-position is the key differentiator, introducing electronic and steric effects that manifest in the spectra.

G cluster_0 Quinoline-4-carbaldehyde cluster_1 6-Chloroquinoline-4-carbaldehyde q4c c_q4c

Caption: Molecular structures of the compared quinoline aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a quinoline derivative is characterized by distinct regions for the aromatic protons. The electron-withdrawing nature of the heterocyclic nitrogen atom significantly deshields adjacent protons, particularly H2.[2] The introduction of a chloro group at the C6 position, another electronegative substituent, further modulates the chemical shifts of the protons on the carbocyclic ring.

Comparative ¹H NMR Data (Predicted & Experimental)

Proton AssignmentQuinoline-4-carbaldehyde (δ, ppm)[4][5]6-Chloroquinoline-4-carbaldehyde (Predicted δ, ppm)Rationale for Predicted Shift
Aldehyde (-CHO)~10.50~10.52Minimal change expected as it is distant from the C6 substituent.
H2~9.20~9.22Slight deshielding due to the overall electron-withdrawing effect of Cl.
H3~7.80~7.85Minor deshielding, influenced by changes in the overall ring electronics.
H5~9.02~9.10 (d)Significant deshielding (downfield shift) due to the ortho relationship with the electron-withdrawing chloro group.
H7~7.75~7.85 (dd)Moderate deshielding due to the para relationship with the chloro group.
H8~8.22~8.25 (d)Slight deshielding; less affected due to its distance and peri-effect from the nitrogen.[2]

Expert Insights: The most telling difference in the ¹H NMR spectra is the anticipated downfield shift of H5 in the chloro-substituted compound. The chlorine atom withdraws electron density via induction, reducing the shielding of nearby protons. This effect is strongest at the ortho (H5, H7) and para (H7) positions.[6] Researchers should pay close attention to the splitting patterns and coupling constants to confirm these assignments.

¹³C NMR Spectroscopy

The principles observed in ¹H NMR extend to ¹³C NMR. The carbon atoms of the quinoline ring resonate at distinct chemical shifts, which are perturbed by the C6-chloro substituent.

Comparative ¹³C NMR Data (Experimental & Predicted)

Carbon AssignmentQuinoline-4-carbaldehyde (δ, ppm)[5]6-Chloroquinoline-4-carbaldehyde (Predicted δ, ppm)Rationale for Predicted Shift
Aldehyde (C=O)~193.1~192.9Negligible effect from the distant chloro group.
C2~150.7~151.0Minor deshielding.
C3~124.1~124.5Minor deshielding.
C4~137.0~137.2Minimal change.
C4a~129.6~128.5Shielding effect (ipso carbon effect).
C5~124.7~126.0Deshielding due to ortho position relative to Cl.
C6~130.4~134.0Significant deshielding; this is the ipso-carbon attached directly to the electronegative Cl.
C7~126.0~127.5Deshielding due to ortho position relative to Cl.
C8~130.3~130.5Minimal change.
C8a~149.5~148.0Shielding effect.

Expert Insights: In the ¹³C NMR spectrum, the carbon directly attached to the chlorine atom (C6) will exhibit the most significant downfield shift due to the direct inductive effect. This provides a definitive marker for the position of halogenation. Conversely, the carbons adjacent to the substituted carbon (C5, C7) will also be deshielded, while other carbons may experience minor shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy excels at identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.[7] For both compounds, the key signatures will be from the aldehyde group and the aromatic quinoline core.

Comparative FT-IR Data (cm⁻¹)

Functional GroupVibration ModeQuinoline-4-carbaldehyde[7][8]6-Chloroquinoline-4-carbaldehyde (Predicted)Rationale for Difference
Aromatic C-HStretch>3000>3000No significant change.
Aldehyde C-HStretch~2850, ~2750~2850, ~2750No significant change.
Carbonyl (C=O)Stretch~1688~1695The electron-withdrawing Cl group may slightly increase the C=O bond order, shifting the frequency to a higher wavenumber.
Aromatic C=C/C=NStretch~1618-1465~1610-1450Minor shifts in the fingerprint region are expected due to changes in ring vibrations.
C-ClStretchN/A~850-550A new, potentially strong band appears in the lower frequency region, characteristic of the C-Cl bond.

Expert Insights: The most definitive difference in the IR spectra is the appearance of a C-Cl stretching vibration for 6-Chloroquinoline-4-carbaldehyde. Additionally, the electron-withdrawing nature of the chloro substituent is expected to cause a slight blue shift (higher frequency) in the carbonyl (C=O) stretching vibration compared to the parent compound. This is a subtle but mechanistically important effect.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues about the molecule's structure through its fragmentation pattern.

Comparative Mass Spectrometry Data

ParameterQuinoline-4-carbaldehyde[9]6-Chloroquinoline-4-carbaldehyde[10]Rationale for Difference
Molecular Formula C₁₀H₇NOC₁₀H₆ClNOAddition of Cl, removal of H.
Monoisotopic Mass 157.05 Da191.01 DaThe mass increases by the mass of ³⁵Cl (~34.97 Da) minus the mass of ¹H (~1.01 Da).
Key Feature Single M+ peakA characteristic M+ and M+2 isotopic pattern in an approximate 3:1 ratio.This pattern is the hallmark of a monochlorinated compound, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Primary Fragmentation Loss of -CHO group (M-29) to give a quinoline cation at m/z 128.[4]Loss of -CHO group (M-29) to give a 6-chloroquinoline cation at m/z ~162/164.The fragmentation pathway is conserved, but the resulting fragment ion retains the chloro-substituent and its isotopic signature.

Expert Insights: The isotopic pattern for chlorine is an unmistakable signature in mass spectrometry. Observing two peaks for the molecular ion (and its major fragments) separated by 2 Da with a relative intensity of roughly 3:1 is conclusive evidence for the presence of a single chlorine atom in the molecule. This self-validating feature makes MS a powerful tool for confirming the identity of 6-Chloroquinoline-4-carbaldehyde.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Workflow for Spectroscopic Characterization

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Purified solid sample (5-25 mg) nmr ¹H & ¹³C NMR prep->nmr dissolve/place sample ftir FT-IR (ATR) prep->ftir dissolve/place sample ms Mass Spec (ESI/EI) prep->ms dissolve/place sample uv UV-Vis prep->uv dissolve/place sample interp Compare spectra: - Chemical Shifts (δ) - Vibrational Frequencies (cm⁻¹) - m/z & Isotope Pattern - λmax nmr->interp acquire data ftir->interp acquire data ms->interp acquire data uv->interp acquire data

Caption: General workflow for comprehensive spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified quinoline sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.

  • Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR (ATR) Spectroscopy Protocol
  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[7]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Analysis: Infuse the sample solution into the ESI source at a low flow rate. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct.

  • Data Interpretation: Analyze the resulting spectrum for the molecular ion peak and its characteristic isotopic pattern.

Conclusion

The spectroscopic characterization of 6-Chloroquinoline-4-carbaldehyde versus its parent compound, quinoline-4-carbaldehyde, reveals a clear and predictable set of differences dictated by the presence of the C6-chloro substituent.

  • NMR shows a distinct deshielding of protons and carbons near the chloro group, most notably H5 and C6.

  • FT-IR confirms the presence of the C-Cl bond and may show a subtle blue shift in the carbonyl frequency.

  • Mass Spectrometry provides the most definitive evidence through the increase in molecular weight and the unmistakable 3:1 isotopic pattern of the molecular ion.

By leveraging this comparative data and the underlying chemical principles, researchers can confidently identify and characterize these important heterocyclic scaffolds, ensuring the structural integrity required for advanced applications in drug development and beyond.

References

  • Arjunan, V., Santhanam, R., & Mohan, S. (2013). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 113, 337–346. [Link]

  • Zahran, M. A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2135-S2146. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. [Link]

  • ResearchGate. (2013). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. [Link]

  • Gajda, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2066. [Link]

  • ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. [Link]

  • International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-4-carbaldehyde. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloroquinoline. PubChem Compound Database. [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. [Link]

  • PubChemLite. (n.d.). 6-chloroquinoline-4-carbaldehyde (C10H6ClNO). [Link]

  • ResearchGate. (2014). Effect of different substituents on 1H NMR of quinolones. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Quinolinecarboxaldehyde. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process. PMC. [Link]

  • Supporting Information. (n.d.). Visible-light- and bromide-mediated photoredox Minisci alkylation of N-heterarenes with ester acetates. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link]

  • ResearchGate. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

  • PubChemLite. (n.d.). Quinoline-4-carbaldehyde (C10H7NO). [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]

  • ChemRadar. (n.d.). Quinoline-4-carbaldehyde CAS#4363-93-3. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

Sources

Validation

Application Guide: In Vitro Efficacy Comparison of 6-Chloroquinoline-4-carbaldehyde Derivatives

Executive Summary & Scaffold Rationale In modern drug discovery, the quinoline core is a privileged pharmacophore. Specifically, 6-Chloroquinoline-4-carbaldehyde (CAS: 482583-75-5) serves as a highly versatile synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the quinoline core is a privileged pharmacophore. Specifically, 6-Chloroquinoline-4-carbaldehyde (CAS: 482583-75-5) serves as a highly versatile synthetic building block. The presence of the electron-withdrawing chlorine atom at the C6 position enhances target binding affinity via halogen bonding and improves metabolic stability compared to unsubstituted quinolines.

This guide objectively compares the in vitro efficacy of three distinct therapeutic classes derived from the 6-chloroquinoline-4-carbaldehyde scaffold. Depending on the synthetic functionalization (amidation, condensation, or hydrazine reaction), this single precursor diverges into potent inhibitors targeting either Plasmodium falciparum (Antimalarial) or Helicobacter pylori (Antimicrobial).

Divergent Mechanistic Pathways

The biological fate of 6-chloroquinoline-4-carbaldehyde derivatives is dictated by their substituted side chains, which shift the molecule's affinity across entirely different pathogenic targets.

  • Quinoline-4-carboxamides: Target the translation elongation factor 2 (PfEF2) in P. falciparum, arresting parasite protein synthesis .

  • Pyrazolo[3,4-d]pyrimidines: Target the MurI (Glutamate Racemase) enzyme in H. pylori, disrupting peptidoglycan cell wall biosynthesis.

  • Thiosemicarbazones: Inhibit β-hematin (hemozoin) formation in the parasite food vacuole, leading to toxic heme accumulation.

G cluster_0 Antimalarial Pathway A cluster_1 Antimicrobial Pathway B cluster_2 Antimalarial Pathway C CQC 6-Chloroquinoline-4-carbaldehyde (Core Scaffold) Carbox Quinoline-4-carboxamides CQC->Carbox Amidation Pyrazolo Pyrazolo[3,4-d]pyrimidines CQC->Pyrazolo Condensation Thiosemi Thiosemicarbazones CQC->Thiosemi Hydrazine rxn PfEF2 Inhibits PfEF2 (Translation Elongation) Carbox->PfEF2 DeathA Parasite Death (Blood & Liver Stage) PfEF2->DeathA MurI Inhibits MurI (Glutamate Racemase) Pyrazolo->MurI DeathB H. pylori Lysis (Cell Wall Disruption) MurI->DeathB Hematin Inhibits β-Hematin (Hemozoin Formation) Thiosemi->Hematin DeathC Parasite Toxicity (Heme Accumulation) Hematin->DeathC

Fig 1. Divergent therapeutic pathways of 6-Chloroquinoline-4-carbaldehyde derivatives.

Quantitative In Vitro Efficacy Comparison

The following table synthesizes the in vitro performance metrics of the three derivative classes.

Derivative ClassPrimary TargetTest Organism / Cell LineMean IC₅₀ / EC₅₀Selectivity Index (SI)Ref
Quinoline-4-carboxamides PfEF2P. falciparum (3D7 strain)120 nM>100 (MRC-5 cells)
Pyrazolo[3,4-d]pyrimidines MurIH. pylori (ATCC 43504)~450 nMN/A (Enzyme specific)
Thiosemicarbazones β-HematinP. falciparum (W2 CQ-Resistant)14 ng/mL>50 (HepG2 cells)

Self-Validating Experimental Protocols

To ensure robust data generation, the following protocols have been designed with built-in causality and self-validation mechanisms.

Protocol A: P. falciparum Blood-Stage Survival Assay (SYBR Green I)

Purpose: To quantify the antimalarial efficacy (EC₅₀) of Quinoline-4-carboxamides and Thiosemicarbazones. Causality Principle: Mature human red blood cells (RBCs) lack a nucleus and DNA. Therefore, any DNA detected in an RBC culture via the fluorescent intercalating dye SYBR Green I belongs exclusively to the replicating Plasmodium parasite. This provides a highly specific, background-free readout of parasite proliferation.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (3D7 or W2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Compound Plating: Dispense 6-chloroquinoline derivatives in a 10-point, 3-fold serial dilution (starting at 10 μM) into 384-well black microtiter plates.

  • Incubation: Add the parasite culture (0.3% initial parasitemia) to the plates. Incubate for 72 hours at 37°C in a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Lysis & Staining: Add 10 μL of lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) spiked with 1X SYBR Green I dye to each well. Rationale: Saponin and Triton X-100 selectively lyse the RBC and parasite membranes, exposing the parasitic DNA to the dye.

  • Readout: Incubate in the dark for 1 hour, then measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

System Self-Validation & Quality Control:

  • Positive Control (0% Growth): Wells treated with 1 μM Chloroquine or Artemisinin.

  • Negative Control (100% Growth): Infected RBCs treated with 0.1% DMSO vehicle.

  • Validation Metric: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.5, confirming sufficient dynamic range and low well-to-well variability.

Protocol B: H. pylori MurI (Glutamate Racemase) Coupled Enzyme Assay

Purpose: To evaluate the antimicrobial efficacy of Pyrazolo[3,4-d]pyrimidine derivatives against the MurI enzyme. Causality Principle: MurI converts L-glutamate to D-glutamate. Because racemization does not produce a direct optical change, a coupled enzymatic system is required. D-amino acid oxidase (DAAO) specifically oxidizes the newly formed D-glutamate, generating hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses the H₂O₂ to convert Amplex Red into highly fluorescent resorufin.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 1 mM DTT, and 0.01% Tween-20.

  • Coupling System: Add 0.5 U/mL DAAO, 1 U/mL HRP, and 50 μM Amplex Red to the buffer.

  • Enzyme & Inhibitor Incubation: Pre-incubate 10 nM purified H. pylori MurI enzyme with varying concentrations of the 6-chloroquinoline derivative for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the racemization by adding 10 mM L-glutamate.

  • Kinetic Readout: Monitor the real-time increase in resorufin fluorescence (Excitation: 530 nm, Emission: 590 nm) over 30 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀.

System Self-Validation & Quality Control:

  • Background Control: A reaction mix lacking the MurI enzyme is run in parallel. Rationale: This accounts for any auto-oxidation of Amplex Red or background H₂O₂ in the buffer, ensuring the fluorescence is strictly MurI-dependent.

  • Reference Inhibitor: A known MurI inhibitor (e.g., D-glutamine derivative) must yield an IC₅₀ within half a log of its historical average for the run to pass QC.

Application Scientist Insights: Optimization & Developability

When selecting a 6-Chloroquinoline-4-carbaldehyde derivative for a drug development pipeline, raw in vitro potency is only half the equation.

Lipophilicity and Clearance: Unmodified quinoline scaffolds often suffer from high lipophilicity (clogP > 4.0). For instance, early quinoline-4-carboxamide hits demonstrated poor aqueous solubility and high mouse liver microsomal intrinsic clearance (Cli > 5 mL/min/g).

Structural Optimization: To transition these compounds from in vitro hits to in vivo leads, medicinal chemists frequently utilize the Pfitzinger reaction to substitute the R1/R2 positions. Replacing heavy aromatic rings with aliphatic or polar functional groups (like cyclopropylmethyl in the pyrazolo-pyrimidine series) significantly lowers the clogP, improving both solubility and metabolic stability without sacrificing the critical halogen bonding provided by the C6-chlorine atom.

References

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications), 2016. URL: [Link]

  • Title: New pyrazolo[3,4-d]pyrimidines inhibiting h.
  • Title: New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents Source: Molecules (PMC / National Institutes of Health), 2016. URL: [Link]

Safety & Regulatory Compliance

Safety

6-Chloroquinoline-4-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not as a static checklist, but as a dynamic system governed by molecular causality. (CAS: 482583-75-5) is a highly versatile electroph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not as a static checklist, but as a dynamic system governed by molecular causality. (CAS: 482583-75-5) is a highly versatile electrophilic building block, frequently deployed in the synthesis of advanced therapeutics, including kinase-inhibiting [1][2]. However, its structural features—a lipophilic quinoline core, a reactive carbaldehyde moiety, and a halogen substituent—demand rigorous, scientifically grounded handling and disposal strategies.

Regulatory bodies globally, including the EPA and REACH, strictly monitor due to their acute toxicity, potential carcinogenicity, and severe impact on aquatic ecosystems[3][4]. This guide provides a self-validating, step-by-step operational framework for the safe handling, deactivation, and disposal of 6-Chloroquinoline-4-carbaldehyde, ensuring both scientific integrity and regulatory compliance.

Section 1: Physicochemical Hazard Profile & Causality

To design an effective disposal protocol, we must first deconstruct the molecule's chemical reactivity to understand why specific safety measures are required:

  • The Quinoline Core : Aromatic and highly lipophilic, quinoline scaffolds can intercalate with DNA and persist in the environment[4]. This necessitates complete thermal destruction rather than aqueous dilution.

  • The 4-Carbaldehyde Group : Aldehydes are potent electrophiles. They rapidly form Schiff bases with primary amines (including biological proteins), which drives the compound's GHS classification as and a Specific Target Organ Toxicity (STOT) hazard[5].

  • The 6-Chloro Substituent : The presence of chlorine categorizes this compound strictly as a halogenated organic. If incinerated at standard temperatures, halogenated aromatics can undergo radical recombination to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, waste containing this compound must be segregated for high-temperature incineration (>1100°C).

Table 1: Quantitative Hazard Data & Operational Implications

ParameterValue / ClassificationOperational Causality
Compound 6-Chloroquinoline-4-carbaldehydeTarget analyte for disposal tracking.
CAS Registry 482583-75-5[1]Essential identifier for accurate hazardous waste manifesting.
Molecular Formula C10H6ClNOPresence of Cl dictates mandatory halogenated waste streams.
Molecular Weight 191.61 g/mol Required for stoichiometric calculation of quenching agents.
GHS Hazards Acute Tox. 4, STOT SE 3[5]Mandates handling exclusively within Class II fume hoods.
Destruction Temp > 1100°CPrevents radical recombination into toxic dioxins/furans.

Section 2: Logical Workflow for Waste Segregation

Proper waste segregation begins the moment the chemical is weighed. Mixing halogenated waste with non-halogenated streams is a critical operational failure that exponentially increases disposal costs and environmental risk.

WasteDisposal Start 6-Chloroquinoline-4-carbaldehyde Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, contaminated PPE) State->Solid Solid Liquid Liquid Waste (Reaction mixtures, washings) State->Liquid Liquid HalogenatedSolid Halogenated Solid Waste Stream Solid->HalogenatedSolid Solvent Solvent Type? Liquid->Solvent Incineration High-Temperature Incineration (>1100°C to prevent dioxins) HalogenatedSolid->Incineration OrgWaste Halogenated Organic Waste Stream Solvent->OrgWaste Organic Solvents (e.g., DCM, DMF) AqWaste Aqueous Waste (Trace Organics) Solvent->AqWaste Aqueous Quench OrgWaste->Incineration AqWaste->Incineration

Fig 1. Logical workflow for the segregation and disposal of 6-Chloroquinoline-4-carbaldehyde waste.

Section 3: Self-Validating Experimental Protocols

Protocol A: Routine Laboratory Disposal (Step-by-Step)

This protocol ensures that all waste is properly categorized and chemically stable prior to transfer to environmental health and safety (EHS) teams.

  • Segregation at Source : Designate specific, clearly labeled waste carboys for "Halogenated Organic Liquid Waste" and rigid bins for "Halogenated Solid Waste" inside the fume hood.

  • Liquid Waste Quenching : Before disposing of reaction mixtures containing unreacted 6-Chloroquinoline-4-carbaldehyde, quench the electrophilic aldehyde. Add a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ) to the mixture.

    • Causality: The bisulfite reacts with the aldehyde to form a stable, water-soluble α -hydroxy sulfonate adduct. This eliminates the acute electrophilic hazard, prevents unwanted polymerization in the waste carboy, and reduces volatility.

  • Phase Separation & Disposal : If a biphasic quench is performed, separate the layers.

    • Transfer the organic layer (e.g., DCM, EtOAc) to the Halogenated Organic Liquid Waste carboy.

    • Transfer the aqueous layer to an Aqueous Waste carboy approved for trace halogenated organics[6].

  • Validation Check : Verify the pH of the liquid waste is neutral (pH 6–8) using indicator strips before sealing the carboy.

    • Causality: Highly acidic or basic halogenated waste can corrode containers or trigger exothermic reactions with other waste components over time.

  • Solid Waste : Dispose of all contaminated consumables (weighing boats, pipette tips, gloves) into the Halogenated Solid Waste bin. Empty containers must be treated as hazardous[7].

Protocol B: Spill Management and Chemical Deactivation

In the event of a powder or solution spill, immediate chemical deactivation is prioritized over simple mechanical cleanup.

  • Containment : Isolate the area. Ensure local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity to mitigate inhalation risks[7].

  • Chemical Deactivation (In Situ) : Spray or carefully pour a 10% sodium bisulfite solution directly onto the spill. Allow 5–10 minutes for the adduct formation to complete.

    • Causality: Neutralizing the aldehyde in situ prevents the aerosolization of the active toxicant during the sweeping process.

  • Absorption : Cover the deactivated spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Do not use paper towels or sawdust, as halogenated organics mixed with high surface-area combustibles pose a fire risk.

  • Collection : Use a non-sparking scoop to transfer the absorbed material into a hazardous waste bag. Seal and label as "Halogenated Spill Debris - Contains 6-Chloroquinoline-4-carbaldehyde."

  • Final Decontamination : Wash the spill surface with a suitable laboratory detergent and water, collecting the washings for aqueous hazardous waste disposal[7].

References

  • California Regional Water Quality Control Board - "Waste Discharge Requirements for Quinoline Derivatives". Available at: [Link]

  • Future Market Insights - "Quinoline Market Size, Trends & Growth Forecast 2035 (Environmental Regulations)". Available at: [Link]

  • NextSDS - "6-chloroquinoline-4-carbaldehyde — Chemical Substance Information and Toxicity". Available at: [Link]

  • WIPO / Google Patents - "WO2003002567A1 - New pyrazolo[3,4-d]pyrimidines inhibiting H. pylori infections".

Sources

Handling

Personal protective equipment for handling 6-Chloroquinoline-4-carbaldehyde

Comprehensive Laboratory Safety and Operational Guide for Handling 6-Chloroquinoline-4-carbaldehyde As a critical building block in medicinal chemistry and drug discovery, 6-Chloroquinoline-4-carbaldehyde requires precis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Operational Guide for Handling 6-Chloroquinoline-4-carbaldehyde

As a critical building block in medicinal chemistry and drug discovery, 6-Chloroquinoline-4-carbaldehyde requires precise handling protocols. Its dual chemical nature—acting as both a halogenated N-heterocycle and a reactive aromatic aldehyde—necessitates strict adherence to specialized safety, storage, and disposal procedures. This guide provides a self-validating operational framework to ensure both operator safety and the chemical integrity of the compound.

Chemical Profile & Mechanistic Hazard Rationale

Before handling the material, it is essential to understand the physical properties and the causality behind its safety classifications.

Table 1: Quantitative Chemical Profile

Property / Parameter Value / Specification
Chemical Name 6-Chloroquinoline-4-carbaldehyde
CAS Number 482583-75-5
Molecular Weight 191.61 g/mol
Storage Temperature 2-8°C (Cold-chain transportation required)
Atmosphere Inert gas (Argon or Nitrogen)
GHS Hazard Statements H302, H315, H319, H335

| Signal Word | Warning |

The Causality of Hazards: The specific GHS hazard statements assigned to 6-Chloroquinoline-4-carbaldehyde[1] are a direct consequence of its molecular architecture:

  • Aldehyde Reactivity (H315, H319, H335): The electrophilic carbaldehyde moiety is highly reactive. Upon contact with biological tissues, it can covalently cross-link with nucleophilic functional groups (such as amines and thiols) in the proteins of the skin, ocular mucosa, and respiratory tract, leading to acute, localized irritation[2].

  • Halogenated Quinoline Core (H302): The lipophilic nature of the quinoline ring is enhanced by the chlorine substituent. This lipophilicity facilitates rapid cellular penetration and systemic absorption if ingested, directly contributing to its acute oral toxicity[3].

Essential Personal Protective Equipment (PPE)

To mitigate the structural hazards outlined above, a robust PPE strategy must be deployed prior to any handling.

Table 2: PPE Requirements and Scientific Rationale

PPE Category Specification Scientific Rationale
Hand Protection Nitrile gloves (min. 0.11 mm thickness) Provides a highly effective chemical barrier against solid halogenated heterocyclic compounds[3].
Eye Protection Snug-fitting safety goggles Protects against the aerosolization of micro-dust particles and prevents the highly irritating aldehyde from contacting ocular mucosa[2].
Body Protection Flame-retardant lab coat Prevents the accumulation of reactive chemical dust on personal clothing, eliminating secondary dermal exposure risks.

| Respiratory | Fume hood (Face velocity 0.4–0.6 m/s) | Primary engineering control to mitigate the inhalation of irritating dust (H335)[1]. |

Operational Protocol: Handling and Storage

Aromatic aldehydes are highly susceptible to autoxidation, rapidly converting to their corresponding carboxylic acids (e.g., 6-chloroquinoline-4-carboxylic acid) upon exposure to atmospheric oxygen[2]. Furthermore, atmospheric moisture accelerates degradation. The following step-by-step methodology incorporates self-validating checks to ensure success.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage[1]. Place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes atmospheric moisture to rapidly condense on the powder, triggering degradation.

    • Validation Check: The exterior of the vial must be completely dry to the touch and free of any condensation before the seal is broken.

  • Ventilation Setup: Transfer the equilibrated vial to a certified fume hood.

  • Weighing & Transfer: Using an anti-static weigh boat and a clean, dry stainless-steel spatula, transfer the required mass.

    • Causality: Static charge can cause the fine, irritating powder to aerosolize, increasing the risk of respiratory irritation (H335).

  • Inerting & Sealing: Before closing the source vial, gently purge the headspace with a slow stream of Argon or Nitrogen gas for 5-10 seconds.

    • Causality: Displacing ambient oxygen prevents the oxidative degradation of the reactive aldehyde group[2].

    • Validation Check: Wrap the cap tightly with Parafilm. A properly sealed and inerted vial will maintain its integrity without the Parafilm degrading, indicating a secure micro-environment.

  • Return to Storage: Immediately return the purged, sealed vial to 2-8°C storage[1].

HandlingWorkflow Receive Remove from 2-8°C Storage Equilibrate Equilibrate to Room Temp (Prevents condensation) Receive->Equilibrate Hood Transfer to Fume Hood (Verify ventilation) Equilibrate->Hood Weigh Weigh & Transfer (Minimize dust) Hood->Weigh Inert Purge with Argon/N2 (Prevents oxidation) Weigh->Inert Store Seal & Return to 2-8°C Inert->Store

Caption: Figure 1: Standard operational procedure for handling and storing 6-Chloroquinoline-4-carbaldehyde.

Emergency Response and Spill Management

In the event of an accidental release, immediate containment is required to prevent the aerosolization of the irritating dust. Do not use dry sweeping methods, as this will spread the hazard.

Spill Cleanup Methodology:

  • Containment: Do not use water or dry paper towels initially.

  • Absorption: Gently cover the solid spill with an inert, damp absorbent (such as sand or vermiculite) to suppress dust generation[2].

  • Sanitization: Sweep the dampened material using a dedicated plastic brush and pan. Wash the contaminated surface with a 10% sodium carbonate solution to neutralize residual traces, followed by a thorough water rinse.

SpillResponse Start Accidental Spill of 6-Chloroquinoline-4-carbaldehyde Assess Assess Spill Size & Location Start->Assess Small Small Spill (Inside Hood) Assess->Small Large Large Spill (Outside Hood) Assess->Large Clean Dampen with inert absorbent. Sweep up carefully. Small->Clean Evacuate Evacuate area immediately. Call HazMat Team. Large->Evacuate Dispose Place in Halogenated Solid Waste Container Clean->Dispose

Caption: Figure 2: Emergency spill response workflow for 6-Chloroquinoline-4-carbaldehyde.

Disposal Plan: Halogenated Waste Segregation

Proper disposal is critical for environmental compliance and laboratory safety. Because this compound contains a chlorine atom, it must be subjected to strict segregation rules.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, and spill cleanup materials) must be placed in a designated, sealed solid hazardous waste bin.

  • Liquid Waste: Any solvent washings (e.g., dichloromethane, ethyl acetate, or methanol) containing dissolved 6-Chloroquinoline-4-carbaldehyde must be strictly segregated into a Halogenated Organic Waste carboy.

    • Causality: Mixing halogenated waste with non-halogenated organic waste is a severe safety violation. Halogenated compounds require specialized high-temperature incineration to prevent the environmental release of highly toxic dioxins and furans[3].

References

  • ResolveMass. "2-(6-bromo-8-fluoro-2-methylquinolin-4-yl)propan-2-ol | CAS 2776103-42-3 Safety & Handling". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroquinoline-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Chloroquinoline-4-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.